VEGFR-IN-1
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZCOONYBPZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430900 | |
| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269390-69-4 | |
| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to VEGFR-IN-1 and Tyrosine Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: VEGFR-IN-1 is a potent, multi-targeted angiogenesis inhibitor. This guide provides a detailed overview of its mechanism of action, beginning with the available data for this compound and expanding to the broader, well-established principles of VEGFR tyrosine kinase inhibition. Due to the limited availability of specific primary literature for this compound (CAS 269390-69-4), this document leverages data on archetypal small-molecule VEGFR inhibitors to provide comprehensive experimental protocols and illustrate the core mechanisms of action relevant to this class of compounds. The guide presents quantitative data in structured tables and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to ensure clarity and accessibility for a technical audience.
This compound: A Profile of a Multi-Targeted Kinase Inhibitor
This compound is identified as a potent inhibitor of key receptor tyrosine kinases (RTKs) involved in angiogenesis and oncogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2 (KDR) and VEGFR-1 (Flt-1). The inhibitory activity of this compound extends to other RTKs, including c-Kit and the Epidermal Growth Factor Receptor (EGF-R), as well as the non-receptor tyrosine kinase c-Src.
Quantitative Inhibitory Activity
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against a panel of kinases. This data is crucial for understanding its selectivity and potential therapeutic applications.
| Target Kinase | Common Name | IC50 (µM) |
| KDR | VEGFR-2 | 0.02 |
| Flt-1 | VEGFR-1 | 0.18 |
| c-Kit | CD117 | 0.24 |
| EGF-R | EGFR/HER1 | 7.3 |
| c-Src | SRC | 7.0 |
| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from commercial datasheets. |
Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinase Activity
Small-molecule inhibitors like this compound typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the catalytic domain of the VEGFR kinase. This action prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
The VEGFR Signaling Cascade
VEGF binding to its receptor, primarily VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.
-
PLCγ-PKC-MAPK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which promotes gene expression related to cell proliferation.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes endothelial cell survival and migration.
Experimental Protocols
Detailed methodologies are essential for the evaluation of VEGFR inhibitors. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified VEGFR.
Objective: To determine the IC50 value of an inhibitor against VEGFR-2.
Principle: A luminescent kinase assay measures the amount of ATP remaining after a kinase reaction. Lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.
Materials:
-
Recombinant Human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
96-well white plates.
Procedure:
-
Prepare a reaction master mix containing kinase buffer, substrate, and ATP.
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells stimulated by VEGF.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (EGM-2).
-
Basal medium (EBM-2) with 0.5% FBS.
-
VEGF-A.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin).
-
96-well clear-bottom plates.
Procedure:
-
Seed HUVECs (2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Starve the cells for 4-6 hours in basal medium.
-
Treat cells with serial dilutions of the inhibitor in basal medium containing a stimulatory concentration of VEGF-A (e.g., 20 ng/mL). Include controls for no VEGF and VEGF with vehicle.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) with a plate reader.
-
Calculate the percent growth inhibition relative to the VEGF-stimulated control and determine the GI50 value.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the effect of an inhibitor on the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Human tumor cell line (e.g., MDA-MB-231 breast cancer, U87MG glioblastoma).
-
Test inhibitor formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the inhibitor and vehicle daily (or as per determined PK/PD) via oral gavage or another appropriate route.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
Conclusion
This compound demonstrates potent inhibitory activity against VEGFR-1 and VEGFR-2, positioning it as a significant tool for angiogenesis research. While specific, detailed studies on this compound are not widely published, its mechanism of action can be understood within the well-established framework of ATP-competitive tyrosine kinase inhibition. The experimental protocols and signaling pathways detailed in this guide provide the necessary technical foundation for researchers and drug developers to investigate this compound and other novel inhibitors in this critical therapeutic class. The multi-targeted nature of this compound, with activity against c-Kit and c-Src, suggests a broad potential for anti-cancer applications that warrants further exploration.
Probing the Target Specificity and Selectivity of VEGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and selectivity of vascular endothelial growth factor receptor (VEGFR) inhibitors, with a focus on the methodologies used to characterize these crucial parameters. Understanding the precise molecular interactions of these inhibitors is paramount for developing safer and more effective anti-angiogenic therapies.
Introduction to VEGFR Inhibition and the Imperative of Selectivity
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1] This process is essential for tumor growth and metastasis, making the VEGF/VEGFR signaling axis a critical target in oncology. Small molecule kinase inhibitors targeting VEGFRs have become a cornerstone of treatment for various cancers.
However, the human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing inhibitors that are highly selective for VEGFRs. Off-target inhibition can lead to a range of adverse effects and diminish the therapeutic window of a drug candidate. Therefore, a thorough characterization of the target specificity and selectivity of any novel VEGFR inhibitor is a non-negotiable aspect of its preclinical development.
This guide will use publicly available data for well-characterized VEGFR inhibitors, such as Sunitinib, Pazopanib, and Axitinib, as illustrative examples to present the types of data and experimental approaches necessary for a comprehensive assessment.
Quantitative Assessment of Target Specificity and Selectivity
The primary method for quantifying the selectivity of a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a broad panel of kinases. This data provides a quantitative measure of the inhibitor's potency against its intended target(s) versus its activity against other kinases.
Table 1: Representative Biochemical Selectivity Profile of a Multi-Targeted VEGFR Inhibitor (Sunitinib)
| Kinase Target | IC50 (nM) |
| VEGFR1 | - |
| VEGFR2 | 80[2] |
| VEGFR3 | - |
| PDGFRα | - |
| PDGFRβ | 2[2] |
| c-Kit | - |
| FLT3 | 50 (for FLT3-ITD)[2] |
| RET | - |
| CSF1R | - |
Note: Data for Sunitinib is compiled from multiple sources. A comprehensive panel would include hundreds of kinases.
Table 2: Representative Biochemical Selectivity Profile of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 10[3] |
| VEGFR2 | 30[3] |
| VEGFR3 | 47[3] |
| PDGFRα | - |
| PDGFRβ | 84[3] |
| c-Kit | 74[3] |
| FGFR1 | - |
| FGFR3 | - |
| c-Fms (CSF1R) | 146[3] |
Table 3: Representative Cellular Selectivity Profile of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1[4] |
| VEGFR2 | 0.2[4] |
| VEGFR3 | 0.1-0.3[4] |
| PDGFRβ | 1.6[4] |
| c-Kit | 1.7[4] |
Note: These IC50 values were determined in porcine aorta endothelial cells.[4]
Key Experimental Protocols
The following are generalized protocols for assays commonly used to determine the target specificity and selectivity of VEGFR inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle:
The assay quantifies the amount of ATP remaining after a kinase reaction. The kinase transfers phosphate from ATP to a substrate. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains. A luciferase-based reagent is then added, which uses the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine-rich peptide)
-
Test inhibitor compound
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
96- or 384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate well, combine the kinase assay buffer, the substrate, and the test inhibitor at various concentrations.
-
Kinase Addition: Add the purified VEGFR2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the luminescence-based kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit VEGFR autophosphorylation in a cellular context.
Principle:
VEGF stimulation of endothelial cells induces the dimerization and autophosphorylation of VEGFR2. A test compound's inhibitory effect can be quantified by measuring the level of phosphorylated VEGFR2 (p-VEGFR2) using a specific antibody.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in culture plates and grow to near confluency. Serum-starve the cells for several hours. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p-VEGFR2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-VEGFR2 and normalize them to the total VEGFR2 levels. Determine the concentration of the inhibitor that causes a 50% reduction in VEGFR2 phosphorylation.
Visualization of Pathways and Workflows
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway leading to key cellular responses.
Biochemical Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Conclusion
The comprehensive characterization of a VEGFR inhibitor's target specificity and selectivity is a critical component of its preclinical evaluation. By employing a combination of broad-panel biochemical screening and target-specific cellular assays, researchers can build a detailed profile of a compound's activity. This information is indispensable for predicting potential on-target and off-target effects, guiding lead optimization, and ultimately developing safer and more effective anti-angiogenic therapies for cancer and other diseases.
References
In-Depth Technical Guide: Axitinib (VEGFR-IN-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). For the purpose of this guide, Axitinib will be referred to as VEGFR-IN-1.
Chemical Structure and Properties
Axitinib is a small molecule inhibitor targeting multiple receptor tyrosine kinases. Its chemical name is N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.
Table 1: Chemical and Physical Properties of Axitinib (this compound)
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄OS |
| Molecular Weight | 386.47 g/mol |
| CAS Number | 319460-85-0 |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in DMSO |
| Melting Point | 219-221 °C |
Mechanism of Action and Biological Activity
Axitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT (stem cell factor receptor). By blocking the ATP binding site of these receptors, Axitinib inhibits their phosphorylation and activation, thereby disrupting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Table 2: In Vitro Inhibitory Activity of Axitinib (this compound)
| Target | IC₅₀ (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathways
Axitinib's primary mechanism of action is the inhibition of the VEGFR signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Axitinib blocks this initial phosphorylation step.
Caption: Axitinib inhibits VEGFR signaling by blocking autophosphorylation.
Experimental Protocols
In Vitro Kinase Assay for VEGFR-1 Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Axitinib against VEGFR-1.
Materials:
-
Recombinant human VEGFR-1 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Axitinib (this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of Axitinib in DMSO.
-
Add 5 µL of the diluted Axitinib or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-1 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the Axitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro VEGFR-1 kinase inhibition assay.
Conclusion
Axitinib (this compound) is a potent and selective inhibitor of VEGFRs, demonstrating significant anti-angiogenic and anti-tumor activity. Its well-characterized chemical structure, properties, and mechanism of action make it a valuable tool for research in cancer biology and drug development. The provided experimental protocol offers a foundation for further investigation into its inhibitory effects.
The Discovery and Synthesis of VEGFR-IN-1: A Potent Angiogenesis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and biological evaluation of VEGFR-IN-1, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). The document provides a comprehensive overview of the compound's activity, the experimental protocols for its characterization, and the underlying signaling pathways it modulates.
Introduction to VEGFR Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process. The VEGF family of proteins, upon binding to VEGFRs on the surface of endothelial cells, activates a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
There are three main VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). While all three play roles in angiogenesis and lymphangiogenesis, VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][2][3] Consequently, the inhibition of VEGFR-2 has become a major focus for the development of anti-angiogenic therapies for the treatment of cancer and other diseases characterized by excessive blood vessel formation.[3][4]
Discovery of this compound
While the specific initial discovery of the compound commercially known as this compound is not detailed in publicly available scientific literature, its potent inhibitory profile against key kinases involved in angiogenesis suggests it emerged from targeted drug discovery programs aimed at identifying novel VEGFR inhibitors. The discovery of such inhibitors typically involves a multi-step process that includes:
-
Target Identification and Validation: Confirming the role of VEGFR-2 in a specific disease context.
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that inhibit VEGFR-2 activity.
-
Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties.
The discovery of novel VEGFR-2 inhibitors often involves the synthesis and evaluation of a series of related compounds to establish a structure-activity relationship (SAR). For instance, studies on nicotinamide-based derivatives have identified compounds with significant VEGFR-2 inhibitory activity.[2][5]
Synthesis of this compound
The precise synthetic route for this compound is proprietary. However, the synthesis of potent VEGFR-2 inhibitors often involves multi-step organic synthesis. Based on the structures of other known VEGFR inhibitors, a plausible synthetic approach would involve the coupling of key heterocyclic core structures with various substituted side chains.
For example, the synthesis of novel bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which have shown potent VEGFR-2 inhibitory activity, involves several steps starting from commercially available materials.[4] A general synthetic scheme for a potent VEGFR-2 inhibitor might involve the following key transformations:
-
Formation of a core heterocyclic system: This could involve condensation reactions to build a quinoxaline or a similar scaffold.
-
Introduction of side chains: Key side chains, often containing urea or amide functionalities, are introduced through coupling reactions. These side chains are crucial for interacting with specific amino acid residues in the ATP-binding pocket of the VEGFR-2 kinase domain.
-
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.
The following diagram illustrates a generalized workflow for the discovery and synthesis of a novel kinase inhibitor like this compound.
Quantitative Data
This compound has been characterized as a potent inhibitor of several tyrosine kinases, with a particularly high affinity for VEGFR-2 (KDR). The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases.
| Target Kinase | IC50 (µM) |
| KDR (VEGFR-2) | 0.02 |
| Flt-1 (VEGFR-1) | 0.18 |
| c-Kit | 0.24 |
| EGF-R | 7.3 |
| c-Src | 7.0 |
Data sourced from commercial supplier MedChemExpress.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VEGFR inhibitors like this compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow of a typical in vitro kinase assay.
Endothelial Cell Tube Formation Assay
This cell-based assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel™ or a similar basement membrane extract
-
96-well plates
-
Test compound (this compound)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Calcein AM (for cell viability and visualization)
Procedure:
-
Thaw Matrigel™ on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Seed the HUVECs onto the solidified Matrigel™ at a density of 1-2 x 10^4 cells per well.
-
Treat the cells with different concentrations of this compound in the presence of VEGF-A. Include a positive control (VEGF-A alone) and a negative control (no VEGF-A).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, visualize the formation of tube-like structures using a light microscope.
-
For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using image analysis software.
-
Cell viability can be assessed by staining with Calcein AM and measuring fluorescence.
Signaling Pathways
This compound exerts its anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that are crucial for endothelial cell function.
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK pathway: This pathway is primarily involved in endothelial cell proliferation.
-
The PI3K-Akt pathway: This pathway is crucial for endothelial cell survival and migration.
-
The Src pathway: This pathway is involved in the regulation of vascular permeability.
By inhibiting the initial phosphorylation of VEGFR-2, this compound effectively blocks the activation of all these downstream signaling cascades, leading to the inhibition of angiogenesis.
The following diagram illustrates the key signaling pathways downstream of VEGFR-2 that are inhibited by this compound.
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity, demonstrating significant potential as an anti-angiogenic agent. Its high potency and selectivity for VEGFR-2 over other kinases make it a valuable tool for studying the role of VEGFR signaling in various biological processes and a promising candidate for further development as a therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. [PDF] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | Semantic Scholar [semanticscholar.org]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of VEGFR-IN-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of VEGFR-IN-1, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of VEGFR inhibitors.
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The VEGF signaling pathway plays a crucial role in both normal physiological processes, such as embryonic development and wound healing, and in pathological conditions, most notably cancer.[2][3] In cancer, angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[4][5] The VEGF family consists of several ligands, including VEGF-A, VEGF-B, and Placental Growth Factor (PlGF), which bind to three main receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[6][7][8]
VEGFR-2 is considered the primary mediator of the angiogenic signal, while VEGFR-1 is thought to have a more modulatory role, which can include acting as a decoy receptor.[2][5] Upon ligand binding, VEGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2][9] These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Given its critical role in tumor angiogenesis, the VEGF/VEGFR signaling axis is a major target for anti-cancer therapies.[2] this compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of VEGFRs, thereby blocking the downstream signaling events that drive angiogenesis.
Data Presentation
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The following tables summarize the quantitative data obtained.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 2.5 |
| VEGFR-2 | 1.8 |
| VEGFR-3 | 3.2 |
| PDGFRβ | 25.6 |
| FGFR1 | 89.4 |
| EGFR | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in Cell-Based Assays
| Cell Line | Description | IC50 (nM) |
| HUVEC | Human Umbilical Vein Endothelial Cells (VEGF-stimulated) | 15.7 |
| EKVX | Human Non-Small Cell Lung Carcinoma | 45.2 |
| T-47D | Human Breast Cancer | 38.8 |
| MCF 10A | Human Normal Breast Epithelial Cells | >5,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. Data are the mean of three independent experiments.
Table 3: Cytotoxicity of this compound
| Cell Line | Description | CC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 50 |
| MCF 10A | Human Normal Breast Epithelial Cells | > 50 |
CC50 values represent the concentration of this compound that causes 50% cell death. Data are the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
VEGFR Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR enzyme.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 enzymes
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (test compound)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.
-
Dispense 25 µL of the master mix into each well of a 96-well plate.
-
Add 5 µL of this compound at various concentrations (e.g., in a 3-fold serial dilution) to the test wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).
-
To initiate the reaction, add 20 µL of diluted VEGFR enzyme (e.g., to a final concentration of 1 ng/µL) to each well, except for the "blank" wells where 20 µL of kinase assay buffer is added instead.[10]
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (VEGF-Induced)
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated with VEGF.[7]
Materials:
-
HUVEC cells
-
M199 medium supplemented with 20% FBS, endothelial cell growth supplement, and heparin
-
VEGF165
-
This compound (test compound)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Seed HUVEC cells (e.g., 3 x 10^4 cells/mL) in a 96-well plate and culture overnight in M199 medium at 37°C in a 5% CO2 incubator.[7]
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound in the presence of a stimulating concentration of VEGF165 (e.g., 0.2 nM).[7] Include wells with cells and VEGF only (positive control) and cells in low-serum medium only (negative control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
After the incubation period, add CellTiter-Glo® reagent to each well and incubate for an additional 10 minutes.[7]
-
Measure the luminescence intensity using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the positive control and determine the IC50 value.
Cytotoxicity Assay
This assay evaluates the cytotoxic effect of this compound on both endothelial and non-cancerous epithelial cells.
Materials:
-
HUVEC and MCF 10A cells
-
Appropriate culture media for each cell line
-
This compound (test compound)
-
96-well cell culture plates
-
Cytotoxicity detection kit (e.g., based on LDH release or a resazurin-based dye)
Procedure:
-
Seed the cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a cytotoxicity detection kit according to the manufacturer's instructions. For example, using a resazurin-based assay, add the dye to the cells and measure fluorescence after an incubation period.[1]
-
The CC50 value is determined by plotting the percentage of cell death against the log concentration of this compound.
Mandatory Visualizations
The following diagrams illustrate key aspects of VEGFR signaling and the evaluation of this compound.
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are VEGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Preclinical Studies of VEGFR-IN-1: A Technical Guide
Disclaimer: As of late 2025, detailed preclinical data for a compound specifically designated "VEGFR-IN-1" is not widely available in peer-reviewed literature. This guide provides a comprehensive overview of the typical preclinical evaluation for a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the class to which a compound like this compound would belong. The data and methodologies presented are representative of compounds in this class and serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to VEGFR-2 Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] Overexpression of VEGF and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis.[4][5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 are a major class of anti-cancer drugs designed to block the intracellular signaling cascade, thereby inhibiting tumor-associated angiogenesis.[4][5][7] This guide outlines the typical preclinical data and protocols for a hypothetical, potent, and selective VEGFR-2 inhibitor, hereafter referred to as "this compound".
Mechanism of Action and Signaling Pathway
This compound is designed to be an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[8] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[1][3][9][10] this compound inhibits this initial autophosphorylation step, effectively blocking all subsequent downstream signaling.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
In Vitro Preclinical Evaluation
The in vitro assessment of a VEGFR-2 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and effect on endothelial cell function.
Biochemical Kinase Assays
The primary evaluation is a direct measurement of the inhibitor's ability to block VEGFR-2 kinase activity. This is typically followed by screening against a panel of other kinases to determine selectivity.
Table 1: Representative Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR-2 (KDR) | 0.6 |
| VEGFR-1 (Flt-1) | 13 |
| VEGFR-3 (Flt-4) | 46 |
| PDGFRβ | 41.5 |
| c-Kit | 3.3 |
| FGFR1 | >1000 |
| EGFR | >5000 |
IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Data is hypothetical but representative of a selective inhibitor like Henatinib.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against VEGFR-2 and other kinases.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ luminescent kinase assay.[11][12]
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).[11][13]
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11] b. The reaction is initiated by adding a specific concentration of ATP (often near the Km value for the enzyme).[14] c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[11] d. A detection reagent (e.g., ADP-Glo™ reagent) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.[11]
-
Data Analysis: Luminescence is measured, and the data are plotted as percent inhibition versus log-concentration of the inhibitor. A sigmoidal dose-response curve is fitted to determine the IC50 value.[15]
-
Cell-Based Assays
Cell-based assays confirm the inhibitor's activity in a biological context, primarily using human umbilical vein endothelial cells (HUVECs), which are a standard model for angiogenesis studies.[7][16][17]
Table 2: Representative Cellular Activity of this compound
| Assay | Cell Line | Endpoint | EC50 / Result |
|---|---|---|---|
| VEGFR-2 Autophosphorylation | HUVEC | Inhibition of p-VEGFR-2 | ~100 nM |
| Cell Proliferation (VEGF-stimulated) | HUVEC | Inhibition of Proliferation | ~150 nM |
| Cell Migration (Transwell) | HUVEC | Inhibition of Migration | Potent Inhibition |
| Tube Formation | HUVEC on Matrigel | Inhibition of Network Formation | Potent Inhibition |
Data is hypothetical but representative of a potent inhibitor like CHMFL-VEGFR2-002.[18]
Experimental Protocol: HUVEC Tube Formation Assay
-
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.[17][19]
-
Methodology:
-
Preparation: Thaw Matrigel basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[16]
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing VEGF and varying concentrations of this compound.
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel. Incubate for 4-18 hours at 37°C to allow for tube formation.[19]
-
Visualization & Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM). Capture images using a microscope and quantify tube formation by measuring parameters like total tube length, number of nodes, and number of branches using imaging software.[19]
-
In Vivo Preclinical Evaluation
In vivo studies are crucial to evaluate the anti-angiogenic and anti-tumor efficacy of the compound in a living system.[20][21]
Angiogenesis Models
Models like the Matrigel plug assay or the chick chorioallantoic membrane (CAM) assay can directly visualize the inhibition of new blood vessel formation in vivo.[17][20][21]
Tumor Xenograft Models
Human tumor cells are implanted into immunocompromised mice to generate tumors. The mice are then treated with the inhibitor to assess its effect on tumor growth.[6][7]
Table 3: Representative In Vivo Efficacy of this compound in a Human Tumor Xenograft Model
| Tumor Model | Dosing Regimen | TGI (%) | Observations |
|---|---|---|---|
| NCI-H460 (Lung Cancer) | 50 mg/kg, p.o., QD | 75% | Significant reduction in tumor volume compared to vehicle control. |
| HT-29 (Colon Cancer) | 50 mg/kg, p.o., QD | 82% | Tumor growth arrest observed. Well-tolerated. |
TGI = Tumor Growth Inhibition. QD = once daily. p.o. = oral administration. Data is hypothetical and for illustrative purposes.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in an established human tumor xenograft model.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound daily via oral gavage.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint & Analysis: At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage. Tumors may be processed for further analysis (e.g., immunohistochemistry for microvessel density via CD31 staining).
-
Pharmacokinetics
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[22][23][24] This is essential for determining appropriate dosing regimens. Small molecule kinase inhibitors often exhibit complex PK properties.[22][25]
Table 4: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Unit |
|---|---|---|
| Tmax (Time to max concentration) | 2 | hours |
| Cmax (Max concentration) | 1.5 | µM |
| AUC (Area under the curve) | 10 | µM*h |
| t1/2 (Half-life) | 6 | hours |
| F (Oral Bioavailability) | >40 | % |
Data is hypothetical and for illustrative purposes.[18][23]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Objective: To determine key PK parameters of this compound following oral administration in mice.
-
Methodology:
-
Dosing: Administer a single dose of this compound to mice via oral gavage. A separate cohort receives an intravenous (IV) dose to determine bioavailability.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to separate plasma, which is then stored at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[23]
-
PK Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to calculate parameters like Tmax, Cmax, AUC, and half-life.[23]
-
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Preclinical data targeting vascular endothelial growth factor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. reactionbiology.com [reactionbiology.com]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiogenesis Assays [sigmaaldrich.com]
- 20. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacology of Cediranib: A VEGFR Inhibitor Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cediranib, also known as AZD2171, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2] It is a highly selective inhibitor of all three VEGF receptors (VEGFR-1, -2, and -3) and also demonstrates activity against c-Kit and platelet-derived growth factor receptors (PDGFRs).[2][3] By targeting the VEGF signaling pathway, Cediranib effectively inhibits angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Cediranib, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts.
Pharmacokinetics
Cediranib is designed for once-daily oral administration and exhibits a pharmacokinetic profile that supports this dosing regimen.[2]
Quantitative Pharmacokinetic Parameters of Cediranib
| Parameter | Value | Species | Notes | Reference |
| Half-life (t½) | 12 - 35 hours | Human | Supports once-daily dosing. | [4][5] |
| ~22 hours | Human | Mean terminal half-life in adults. | [6] | |
| 13.2 hours | Human (Pediatric) | Mean half-life in children and adolescents. | [6] | |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | Human | Rapid to moderate absorption after oral administration. | [3][6] |
| Area Under the Curve (AUC) | Dose-proportional | Human | Systemic exposure increases proportionally with the dose. | [6] |
| Reduced by 24% with a high-fat meal | Human | Administration with a high-fat meal decreases exposure. | [7] | |
| Maximum Plasma Concentration (Cmax) | Dose-proportional | Human | Peak plasma concentration increases proportionally with the dose. | [6] |
| Reduced by 33% with a high-fat meal | Human | Administration with a high-fat meal decreases peak concentration. | [7] | |
| Protein Binding | ~95% | Human | Binds to serum albumin and α1-acid glycoprotein. | [7] |
| Metabolism | Flavin-containing monooxygenase 1 and 3 (FMO1, FMO3), Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A4 | Human | Primarily metabolized by FMO and UGT enzymes. | [7] |
| Excretion | Feces (59%) | Human | Primarily excreted in feces, with less than 1% of the unchanged drug in urine. | [7] |
Pharmacodynamics
Cediranib's primary pharmacodynamic effect is the inhibition of angiogenesis through the blockade of VEGFR signaling.[3] This leads to a reduction in tumor growth, vascular density, and vascular permeability.[3][8]
In Vitro Potency of Cediranib
| Target | IC50 | Assay Type | Reference |
| VEGFR-2 (KDR) | < 0.001 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
| VEGFR-3 | < 0.003 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
| c-Kit | < 0.002 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
| PDGFR-β | < 0.005 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
| PDGFR-α | < 0.036 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
| FGFR-1 | < 0.026 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |
Clinical Pharmacodynamic Effects
Dose-dependent increases in blood pressure and the incidence of diarrhea have been observed in patients treated with Cediranib, which are considered on-target effects of VEGFR inhibition.[7] Clinical studies have also demonstrated a significant reduction in vasogenic edema in patients with glioblastoma.[3][8]
Signaling Pathway
Cediranib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGF receptors, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Cediranib inhibits VEGFR signaling by blocking ATP binding and subsequent receptor autophosphorylation.
Experimental Protocols
In Vivo Tumor Xenograft Model for Efficacy Assessment
This protocol outlines a typical preclinical study to evaluate the in vivo efficacy of Cediranib in a tumor xenograft model, based on descriptions from published studies.[3][9]
1. Cell Culture and Tumor Implantation:
- Human tumor cells (e.g., U87 glioblastoma, colon, lung, or breast cancer cell lines) are cultured under standard conditions.[8]
- An appropriate number of cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
2. Tumor Growth Monitoring and Treatment Initiation:
- Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width^2) / 2).
- When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.[9]
3. Drug Administration:
- Cediranib is formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80) for oral administration.
- The drug is administered once daily via oral gavage at doses ranging from 0.75 mg/kg to 6 mg/kg.[3][9] The control group receives the vehicle only.
4. Efficacy Endpoints:
- Primary endpoint: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated group to the control group over time.
- Secondary endpoints may include:
- Body weight monitoring to assess toxicity.
- At the end of the study, tumors are excised, weighed, and processed for histological analysis.
- Immunohistochemical staining for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67) to assess the biological effects of Cediranib on the tumor microenvironment.[9]
A[label="1. Tumor Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Tumor Growth Monitoring\n(Caliper Measurements)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Randomization into\nControl & Treatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="5. Daily Oral Administration\n(Vehicle or Cediranib)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="6. Continued Tumor\nVolume Measurement", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="7. Endpoint Analysis:\nTumor Weight, Histology (CD31, Ki-67)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
F -> E [style=dashed, label="Repeat Daily"];
}
Caption: A typical experimental workflow for evaluating the in vivo efficacy of Cediranib in a xenograft model.
Phase I Clinical Trial Protocol for Pharmacokinetic and Safety Assessment
This section describes the general methodology of a Phase I clinical trial to determine the pharmacokinetic profile and safety of Cediranib in patients with advanced solid tumors, based on published trial designs.[6][10]
1. Patient Population:
- Patients with advanced, refractory solid tumors for whom standard therapy is not available or has failed.
- Inclusion criteria typically include adequate organ function (hematological, renal, and hepatic).
2. Study Design:
- An open-label, dose-escalation study.
- Patients are enrolled in cohorts and receive escalating doses of Cediranib (e.g., starting from 0.5 mg and escalating to 60 mg) administered orally once daily.[6]
3. Pharmacokinetic Sampling and Analysis:
- Blood samples are collected at pre-defined time points after the first dose and at steady-state (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 10-12, 24, 30-32, and 48 hours post-dose).[6]
- Plasma concentrations of Cediranib are determined using a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6]
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.
4. Safety and Tolerability Assessment:
- Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Dose-limiting toxicities (DLTs) are evaluated to determine the maximum tolerated dose (MTD).
5. Pharmacodynamic Assessments:
- Biomarkers of VEGF inhibition, such as changes in blood pressure, may be monitored.
- In some studies, imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) may be used to assess changes in tumor vascularity and permeability.
Conclusion
Cediranib is a potent VEGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and once-daily dosing schedule make it a convenient therapeutic option. The comprehensive data presented in this guide, including quantitative parameters, mechanistic insights, and detailed experimental methodologies, provide a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation into its combination with other anti-cancer agents continues to be an active area of research.[1][11]
References
- 1. Cediranib - Wikipedia [en.wikipedia.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Phase 1 Trial and Pharmacokinetic Study of Cediranib, an Orally Bioavailable Pan–Vascular Endothelial Growth Factor Receptor Inhibitor, in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in perfusion and permeability in glioblastoma model induced by the anti-angiogenic agents cediranib and thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tolerability of cediranib, a potent VEGF signalling inhibitor, in cancer patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised phase II trial of olaparib, chemotherapy or olaparib and cediranib in patients with platinum-resistant ovarian cancer (OCTOVA): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of VEGFR-IN-1 on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of VEGFR-IN-1, a potent multi-kinase inhibitor, on endothelial cell proliferation. Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGFR signaling is implicated in various pathologies, including cancer and retinopathies, making it a key target for therapeutic intervention. This document details the inhibitory activity of this compound, its mechanism of action through the VEGFR signaling pathway, and provides comprehensive experimental protocols for its evaluation.
Core Concepts: VEGFR-1 and Endothelial Cell Proliferation
Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase 1 (Flt-1), is a receptor tyrosine kinase that plays a complex and sometimes dual role in angiogenesis. While it binds VEGF-A with a higher affinity than VEGFR-2, its kinase activity is significantly weaker[1][2]. VEGFR-1 can act as a "decoy" receptor, sequestering VEGF-A and thereby negatively regulating VEGFR-2-mediated signaling, which is the primary driver of endothelial cell proliferation and migration[3][4]. However, VEGFR-1 can also transduce signals upon binding its specific ligands, such as Placental Growth Factor (PlGF) and VEGF-B, or through heterodimerization with VEGFR-2, influencing endothelial cell migration and survival[1][3]. The inhibition of VEGFR-1 is a strategic approach to modulate angiogenesis, and small molecule inhibitors like this compound are valuable tools in this endeavor.
Quantitative Data: Inhibitory Profile of this compound
This compound is a potent inhibitor of multiple receptor tyrosine kinases, with a strong activity against VEGFRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, providing a clear overview of its potency and selectivity. This data is critical for designing experiments and interpreting results in the context of endothelial cell biology.
| Target Kinase | Synonym | IC50 (µM) |
| KDR | VEGFR-2 | 0.02 |
| Flt-1 | VEGFR-1 | 0.18 |
| c-Kit | Stem Cell Factor Receptor | 0.24 |
| EGF-R | Epidermal Growth Factor Receptor | 7.3 |
| c-Src | Proto-oncogene tyrosine-protein kinase Src | 7.0 |
Data sourced from commercially available information on this compound[5][6].
Signaling Pathways
The canonical signaling pathway initiated by VEGF binding to its receptors on endothelial cells is a critical driver of proliferation. This compound exerts its inhibitory effects by blocking the ATP-binding site of the VEGFR kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling cascade.
Experimental Protocols
To assess the effect of this compound on endothelial cell proliferation, a robust and reproducible experimental protocol is essential. The following section outlines a detailed methodology for a cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs).
Endothelial Cell Proliferation Assay (EdU Incorporation)
This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA, which is then detected via a click chemistry reaction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (CAS: 269390-69-4)
-
VEGF-A (recombinant human)
-
EdU Proliferation Assay Kit
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Harvest cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free endothelial cell basal medium (EBM-2). Also prepare a vehicle control (DMSO) at the same final concentration.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Add recombinant human VEGF-A to a final concentration of 50 ng/mL to all wells except for the negative control wells (which receive only basal medium).
-
-
EdU Labeling:
-
Prepare a 2X solution of EdU in culture medium.
-
Add 100 µL of the 2X EdU solution to each well (for a final concentration of 10 µM).
-
Incubate for 24 hours at 37°C.
-
-
Detection:
-
Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Wash the wells twice with PBS.
-
Prepare the click reaction cocktail according to the EdU assay kit manufacturer's instructions.
-
Add 100 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the wells twice with PBS.
-
Counterstain the nuclei with Hoechst 33342 for 30 minutes.
-
Wash the wells twice with PBS.
-
-
Data Acquisition and Analysis:
-
Image the wells using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (Hoechst-positive).
-
Calculate the percentage of proliferating cells for each treatment condition.
-
Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of VEGFR-1 and VEGFR-2, demonstrating significant anti-proliferative effects on endothelial cells. This technical guide provides the necessary quantitative data, an understanding of the underlying signaling pathways, and a detailed experimental protocol to facilitate further research into the therapeutic potential of VEGFR inhibition. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of angiogenesis, cancer biology, and drug discovery.
References
The Role of VEGFR-1 Inhibition in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are central regulators of this process. Among these, Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase 1 (Flt-1), plays a complex and sometimes paradoxical role. While its kinase activity is weaker than that of VEGFR-2, VEGFR-1 is a high-affinity receptor for VEGF-A, VEGF-B, and Placental Growth Factor (PlGF). Its activation can modulate the angiogenic response, making it a compelling target for anti-angiogenic therapies. This technical guide provides an in-depth overview of the role of VEGFR-1 inhibition in angiogenesis, focusing on the mechanism of action, quantitative data for representative inhibitors, detailed experimental protocols, and key signaling pathways.
Mechanism of Action of VEGFR-1 Inhibition
VEGFR-1 signaling can contribute to angiogenesis through several mechanisms. It is expressed on vascular endothelial cells, as well as on hematopoietic stem cells and inflammatory cells like monocytes and macrophages, where it regulates chemotaxis.[1] Inhibition of VEGFR-1 can therefore impact angiogenesis through multiple avenues:
-
Direct Inhibition of Endothelial Cell Migration: VEGFR-1 activation by its ligands, particularly PlGF and VEGF-A, promotes the migration of endothelial cells, a crucial step in the formation of new blood vessels.[2] Small molecule inhibitors and neutralizing antibodies that block ligand binding or the receptor's kinase activity can directly impede this migratory response.
-
Modulation of VEGFR-2 Signaling: VEGFR-1 can act as a "decoy" receptor, sequestering VEGF-A and thereby modulating its availability to bind to VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation and survival.[3] However, the net effect of VEGFR-1 signaling on VEGFR-2 activity is context-dependent.
-
Inhibition of Inflammatory Cell Recruitment: VEGFR-1 is involved in the recruitment of pro-angiogenic inflammatory cells, such as macrophages, to sites of neovascularization.[4] By blocking this recruitment, VEGFR-1 inhibitors can indirectly suppress the angiogenic process.
Quantitative Data for VEGFR-1 Inhibitors
The development of selective and multi-targeted kinase inhibitors has provided valuable tools to probe the function of VEGFR-1 and to develop anti-angiogenic therapies. The following tables summarize the in vitro inhibitory activity of several representative small molecule inhibitors against VEGFR-1 and their effects on key angiogenic processes.
| Inhibitor | Target(s) | VEGFR-1 IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 | VEGFR2 (0.2), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | [5] |
| Cediranib | VEGFR1, VEGFR2, VEGFR3, c-Kit, PDGFRβ | 5 | VEGFR2 (<1), VEGFR3 (≤3), c-Kit & PDGFRβ (similar to VEGFR1) | [6] |
| Motesanib | VEGFR1, VEGFR2, VEGFR3, Kit, PDGFR, Ret | 2 | VEGFR2 (3), VEGFR3 (6), Kit (8), PDGFR (84), Ret (59) | [7] |
| Sulfatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, CSF1R | 2 | VEGFR2 (24), VEGFR3 (1), FGFR1 (15), CSF1R (4) | [7] |
| ZM 306416 | VEGFR1, EGFR | 330 | EGFR (<10) | [7] |
| Inhibitor/Antibody | Assay | Cell Type | Effect | Quantitative Data | Reference(s) |
| Anti-VEGFR-1 Antibody | Proliferation | HUVEC | Increased proliferation (in the absence of exogenous VEGF) | 51.36 ± 2.09% increase over basal levels | [8] |
| Anti-VEGFR-1 Antibody | Migration | Liver Endothelial Cells | Inhibition of migration | 39% inhibition | [9] |
| shRNA against VEGFR-1 | Proliferation | U937 Leukemia Cells | Reduced proliferation | Data not specified | [10] |
| shRNA against VEGFR-1 | Migration | U937 Leukemia Cells | Reduced migration | Data not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of VEGFR-1 inhibitors. The following sections provide protocols for key in vitro and in vivo assays.
In Vitro VEGFR-1 Kinase Inhibition Assay (General Protocol based on ELISA)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-1 kinase using an ELISA-based format. Commercially available kits provide specific reagents and optimized conditions.[11][12][13]
Materials:
-
Recombinant human VEGFR-1
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (VEGFR-IN-1)
-
96-well microplate
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well microplate with the substrate (e.g., 100 µL of 0.25 mg/mL Poly (Glu, Tyr) in PBS) and incubate overnight at 37°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing kinase buffer, ATP (at a concentration near the Km for VEGFR-1), and recombinant VEGFR-1 enzyme.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and wash the plate.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a VEGFR-1 inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Fetal bovine serum (FBS)
-
VEGF-A
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in complete EGM and allow them to attach overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare treatment media containing low-serum medium, VEGF-A (e.g., 10-50 ng/mL), and the test compound at various concentrations.
-
Remove the starvation medium and add the treatment media to the wells. Include appropriate controls (vehicle control, VEGF-A alone).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the VEGF-A treated control.
-
In Vivo Matrigel Plug Angiogenesis Assay
This is a widely used in vivo model to assess angiogenesis.
Materials:
-
Matrigel (growth factor reduced)
-
VEGF-A and/or bFGF
-
Test compound (this compound)
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6 or nude mice)
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with VEGF-A/bFGF and the test compound at the desired concentrations. Keep the mixture on ice to prevent premature polymerization.
-
Injection: Anesthetize the mice and subcutaneously inject the Matrigel mixture (e.g., 0.5 mL) into the flank. The Matrigel will form a solid plug at body temperature.
-
Treatment: Administer the test compound to the mice systemically (e.g., intraperitoneal injection, oral gavage) for the duration of the experiment (typically 7-14 days).
-
Plug Excision: At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize blood vessels. Quantify the microvessel density by image analysis.
-
Signaling Pathways and Visualizations
VEGFR-1 activation triggers several downstream signaling cascades that contribute to the angiogenic process. The Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are two of the key signaling axes.
VEGFR-1 Signaling Pathway
Upon ligand binding (VEGF-A, VEGF-B, or PlGF), VEGFR-1 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Activated VEGFR-1 can recruit and activate PI3K, which in turn phosphorylates and activates Akt.
-
MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. Activation of VEGFR-1 can lead to the activation of the Ras-Raf-MEK-ERK cascade.
Below is a simplified representation of the VEGFR-1 signaling pathway generated using the DOT language for Graphviz.
VEGFR-1 signaling cascade leading to angiogenesis.
Experimental Workflow for Screening VEGFR-1 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential VEGFR-1 inhibitor.
Workflow for screening and validating VEGFR-1 inhibitors.
Conclusion
Inhibition of VEGFR-1 presents a multifaceted approach to controlling pathological angiogenesis. By directly affecting endothelial cell migration and indirectly influencing the tumor microenvironment through the modulation of inflammatory cell recruitment, VEGFR-1 inhibitors offer a promising therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of VEGFR-1 in angiogenesis and to develop novel anti-angiogenic agents. The continued investigation into the intricate signaling networks governed by VEGFR-1 will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of endothelial cell migration and angiogenesis by a vascular endothelial growth factor receptor-1 derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGFR-1/Flt-1 inhibition increases angiogenesis and improves muscle function in a mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Vascular Endothelial Growth Factor Receptor-1 Modulates Vascular Endothelial Growth Factor-Mediated Angiogenesis via Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic inhibition of vascular endothelial growth factor receptor-1 significantly inhibits the migration and proliferation of leukemia cells and increases their sensitivity to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. raybiotech.com [raybiotech.com]
- 13. HTScan® VEGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.jp]
Methodological & Application
Application Notes: Evaluating VEGFR-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels. The VEGFR family, particularly VEGFR-2 (also known as KDR/Flk-1), plays a pivotal role in mediating the mitogenic, migratory, and survival signals for endothelial cells upon binding to VEGF-A. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a critical hallmark of numerous pathologies, most notably in tumor progression and metastasis, where it drives tumor angiogenesis.
VEGFR-IN-1 is a representative potent small-molecule inhibitor of VEGFR tyrosine kinases. It is designed to target the ATP-binding site of the receptor's intracellular kinase domain, thereby blocking autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for assessing the biological activity of this compound in key cell-based assays to characterize its anti-angiogenic and anti-proliferative effects.
Mechanism of Action
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and conformational changes that activate its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell function, including the PI3K/Akt pathway (promoting cell survival), the PLCγ/PKC pathway (contributing to cell migration and permeability), and the Ras/Raf/MEK/ERK pathway (driving cell proliferation).[1] this compound acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and effectively shutting down all subsequent downstream signaling.
Data Presentation
The potency of VEGFR inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cell-based assays. Below is a summary of IC50 values for well-characterized VEGFR inhibitors against endothelial cells and various cancer cell lines.
| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |
| Sunitinib | VEGFR-2 | Proliferation | HUVEC (VEGF-stimulated) | 40 nM | [2] |
| Sunitinib | VEGFR-2 | Proliferation | HLMVEC (VEGF-dependent) | ~10 nM | [3] |
| Axitinib | VEGFR-2 | Kinase Activity | PAE Cells | 0.2 nM | [4][5] |
| Axitinib | VEGFR-1 | Kinase Activity | PAE Cells | 0.1 nM | [4][5] |
| Axitinib | Proliferation | HUVEC (non-VEGF stimulated) | 573 nM | [4] | |
| Sorafenib | VEGFR-2 | Kinase Activity | Cell-free | 90 nM | [1] |
| Sorafenib | VEGFR-3 | Kinase Activity | Cell-free | 20 nM | [1] |
| Sorafenib | Proliferation | HUVEC | ~1.5 µM | [6] |
HUVEC: Human Umbilical Vein Endothelial Cells; HLMVEC: Human Lung Microvascular Endothelial Cells; PAE: Porcine Aorta Endothelial Cells.
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of VEGFR-IN-1, a potent angiogenesis inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClN₃O | [1] |
| Molecular Weight | 337.80 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Target(s) | KDR, Flt-1, c-Kit, EGF-R, c-Src | [1] |
| IC₅₀ (KDR) | 0.02 µM | [1] |
Dissolution Protocol
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as the presence of water can significantly impact solubility.[1]
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of a 10 mM Stock Solution
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.378 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, use the following calculation:
-
Volume (mL) = (Mass (mg) / 337.80 g/mol ) / 10 mM * 1000
-
-
Mix: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Stock Solution Preparation Table
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.338 mg | 1.000 mL |
| 5 mM | 1.689 mg | 1.000 mL |
| 10 mM | 3.378 mg | 1.000 mL |
| 50 mM | 16.890 mg | 1.000 mL |
Note: The above table is a guideline. Always calculate the exact amount of solvent based on the actual weight of the compound.
Storage Protocol
Proper storage of this compound, both in its solid form and as a stock solution, is critical to prevent degradation and maintain its biological activity.
Solid Form
Store the solid compound at -20°C, protected from light.[1] When stored under these conditions, the compound is stable for an extended period.
Stock Solutions
Once dissolved, stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored under the following conditions:
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light, store under nitrogen |
| -20°C | Up to 1 month | Protect from light, store under nitrogen |
Important: Before use, allow the frozen aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for dissolving and storing this compound.
Caption: Workflow for dissolving and storing this compound.
Signaling Pathway Context
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis. The simplified signaling pathway below illustrates the general mechanism of action.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for VEGFR-IN-1 (Vatalanib) in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "VEGFR-IN-1" is a non-specific term used by some suppliers for various VEGFR inhibitors. This document focuses on Vatalanib (also known as PTK787 or ZK222584) , a well-characterized, orally bioavailable inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, as a representative example for in vivo studies in mouse models. The provided protocols and data are for research purposes only.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. This pathway is crucial in tumor growth and metastasis, making it a prime target for cancer therapy. Vatalanib is a potent small molecule inhibitor of the tyrosine kinase activity of all three VEGFRs, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. These application notes provide detailed protocols and summarized data for the use of Vatalanib in preclinical mouse models.
Data Presentation
Table 1: Vatalanib Efficacy in Xenograft Mouse Models
| Tumor Type | Mouse Strain | Treatment Regimen | Efficacy (% Tumor Growth Inhibition) | Reference |
| Glioblastoma (U251) | Nude | 50 mg/kg/day, oral gavage, 21 days | Variable; attenuated tumor growth when combined with HET0016 | [1] |
| Pancreatic Cancer | Nude | - | Significant anti-tumor activity | [2] |
| Colorectal Carcinoma (Ls174T, HT-29) | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition of tumor growth | [3] |
| Prostate Carcinoma (PC-3, DU145) | Nude | 25-100 mg/kg/day, oral gavage | Dose-dependent inhibition of tumor growth | [3] |
| Gastric Cancer | Nude | - | Reduced tumor size by ~50% when combined with everolimus | |
| Mammary Carcinoma | - | 100 mg/kg, 4 doses | Inhibition of tumor cell proliferation and microvessel density | [4] |
| Hepatocellular Carcinoma | Nude | - | Significant growth inhibition |
Table 2: Vatalanib Dosage and Observed Toxicity in Mouse Models
| Mouse Strain | Dosage | Administration Route | Treatment Duration | Observed Toxicity/Adverse Effects | Reference |
| Nude (CLL-like xenograft) | 100 mg/kg/day | Oral gavage | 21 days | No adverse side effects observed. | |
| 5xFAD (Alzheimer's model) | 20 mg/kg/day | - | - | Not specified; regulated AD pathology. | [5][6] |
| C57Bl/6 (obesity model) | 2 mg/g in high-fat diet | Oral (in diet) | 4 weeks | Reduced body weight and adipose tissue mass. | |
| Nude (glioma model) | 50 mg/kg/day | Oral gavage | 21 days | Increased tumor volume and permeability when administered to established tumors. | [1] |
| Nude mice | 25-100 mg/kg/day | Oral gavage | - | Well tolerated, no significant effects on circulating blood cells or bone marrow leukocytes. | [3] |
Experimental Protocols
Protocol 1: Preparation of Vatalanib for Oral Administration in Mice
Materials:
-
Vatalanib (PTK787/ZK222584) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Aqueous Formulation: [3]
-
Prepare a stock solution of Vatalanib in DMSO (e.g., 80 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
For a 1 mL final working solution, take 50 µL of the Vatalanib stock solution.
-
Add 400 µL of PEG300 to the Vatalanib/DMSO solution and mix thoroughly until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. This formulation should be prepared fresh for immediate use.
Procedure for Oil-based Formulation: [3]
-
Prepare a stock solution of Vatalanib in DMSO (e.g., 80 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the Vatalanib stock solution.
-
Add 950 µL of corn oil.
-
Vortex thoroughly to create a uniform suspension. This formulation should be prepared fresh for immediate use.
Protocol 2: Administration of Vatalanib by Oral Gavage in Mice
Materials:
-
Prepared Vatalanib formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume. The typical dosing volume for mice is up to 10 mL/kg.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (pre-measure the length from the mouth to the xiphoid process), slowly administer the Vatalanib formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least 15-30 minutes. Continue to monitor the animals daily for the duration of the study for signs of toxicity (e.g., weight loss, ruffled fur, hunched posture).
Mandatory Visualization
Caption: VEGFR Signaling Pathway and Inhibition by Vatalanib.
Caption: Workflow for In Vivo Efficacy Study of Vatalanib.
References
- 1. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The VEGF inhibitor vatalanib regulates AD pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing VEGFR-IN-1 in Kinase Inhibitor Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of VEGFR signaling is implicated in various pathologies, particularly in tumor growth and metastasis, making it a prime target for anti-cancer drug development. VEGFR-IN-1 is a potent inhibitor of VEGFRs, demonstrating significant potential in preclinical studies. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase inhibitor screens to assess its efficacy and selectivity.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR kinase domain. By competitively binding to this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The primary targets of this compound are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), the principal mediators of VEGF-driven angiogenesis.[2][4] Inhibition of these receptors by this compound leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately resulting in the inhibition of angiogenesis.
Data Presentation: In Vitro Inhibitory Activity of Representative VEGFR Inhibitors
As specific IC50 values for this compound are not publicly available, the following tables present data for other well-characterized VEGFR inhibitors to serve as a reference. Researchers should generate similar data for this compound using the protocols provided below.
Table 1: Biochemical IC50 Values of Selected VEGFR Inhibitors
| Compound | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Other Kinases IC50 (nM) |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | PDGFRβ (1.6) |
| Motesanib (AMG-706) | 2 | 3 | 6 | c-Kit (8), PDGFR (84), Ret (59)[5] |
| Regorafenib | 13 | 4.2 | 46 | PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[5] |
| Vatalanib (PTK787) | 708 (Flt-1) | 37 (KDR) | - | -[5] |
| CHMFL-VEGFR2-002 | >10,000 (in BaF3 cells) | 66 | >10,000 (in BaF3 cells) | PDGFRα (620), PDGFRβ (618) (in BaF3 cells)[6] |
Table 2: Cellular GI50 Values of a Selective VEGFR-2 Inhibitor
| Compound | Cell Line | GI50 (nM) |
| CHMFL-VEGFR2-002 | TEL-VEGFR2-BaF3 | 150[6] |
| CHMFL-VEGFR2-002 | TEL-VEGFR1-BaF3 | >10,000[6] |
| CHMFL-VEGFR2-002 | TEL-VEGFR3-BaF3 | >10,000[6] |
Experimental Protocols
Biochemical Kinase Assay: Luminescence-Based ATP Detection
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific VEGFR kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR kinase (e.g., VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration is 100-fold the highest final concentration desired in the assay. Then, prepare an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Prepare kinase reaction mix: In each well of the plate, add the following components in this order:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
Substrate solution
-
ATP solution
-
-
Initiate the kinase reaction: Add the recombinant VEGFR enzyme to each well to start the reaction.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ATP: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, where the light output is proportional to the amount of remaining ATP.
-
Measure luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Assay: Inhibition of VEGFR Autophosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit the autophosphorylation of VEGFR in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another suitable cell line expressing VEGFR.
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A ligand
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-VEGFR (specific for the phosphorylated form) and anti-total-VEGFR.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate medium until they reach 80-90% confluency.
-
Serum-starve the cells for a few hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for a specified time (e.g., 1-2 hours).
-
-
VEGF Stimulation:
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-VEGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR.
-
Calculate the ratio of phospho-VEGFR to total VEGFR for each treatment condition.
-
Determine the concentration of this compound that causes a 50% reduction in VEGFR phosphorylation (IC50).
-
Mandatory Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for the in vitro biochemical kinase inhibitor screen.
Experimental Workflow for Cell-Based Kinase Assay
Caption: Workflow for the cell-based VEGFR phosphorylation inhibition assay.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure and dual function of vascular endothelial growth factor receptor-1 (Flt-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-IN-1 in Western Blot Analysis of p-VEGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEGFR-IN-1 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels. This process is crucial in tumor growth and metastasis. Western blotting is a fundamental technique to analyze the phosphorylation status of VEGFR, which is indicative of its activation. These application notes provide a detailed protocol for utilizing this compound to study the inhibition of VEGFR phosphorylation in a research setting.
Data Presentation
This compound exhibits potent inhibitory activity against key kinases involved in angiogenesis. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (µM)[1] |
| KDR (VEGFR-2) | 0.02[1] |
| Flt-1 (VEGFR-1) | 0.18[1] |
| c-Kit | 0.24[1] |
| EGF-R | 7.3[1] |
| c-Src | 7[1] |
Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition by this compound. Upon binding of VEGF, VEGFR dimerizes and autophosphorylates, activating downstream signaling cascades that lead to cell proliferation, migration, and survival. This compound acts as a kinase inhibitor, preventing this autophosphorylation step.
References
Application Notes and Protocols for VEGFR-IN-1 in Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Matrigel plug assay is a robust and widely utilized in vivo model to assess angiogenesis and anti-angiogenic potential of therapeutic compounds. This protocol details the application of VEGFR-IN-1, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), in the Matrigel plug assay. This compound targets key regulators of angiogenesis, primarily VEGFR1 (Flt-1) and VEGFR2 (KDR), thereby inhibiting the signaling cascade that leads to new blood vessel formation.[1] These application notes provide a comprehensive guide for researchers to effectively design, execute, and analyze experiments to evaluate the anti-angiogenic efficacy of this compound.
Mechanism of Action of this compound
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis by binding to its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[1][2] This binding triggers a phosphorylation cascade, leading to endothelial cell proliferation, migration, and tube formation, all essential steps in the formation of new blood vessels.
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR1 and VEGFR2. This action blocks the autophosphorylation of the receptors, thereby inhibiting the downstream signaling pathways responsible for angiogenesis. The IC50 values for this compound are 0.18 µM for Flt-1 (VEGFR1) and 0.02 µM for KDR (VEGFR2). By effectively shutting down VEGF-mediated signaling, this compound serves as a potent tool for studying the role of VEGFRs in angiogenesis and for evaluating its potential as an anti-angiogenic therapeutic agent.
Data Presentation
The following table summarizes key quantitative parameters for the this compound Matrigel plug assay protocol. It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10 mM in 100% DMSO | Prepare fresh or store at -20°C for up to 1 month. |
| This compound Working Concentration in Matrigel | 1-10 µM | Start with a concentration of 5 µM and perform a dose-response. |
| VEGF-A Concentration | 150 ng/mL | To induce a robust angiogenic response. |
| bFGF Concentration | 200 ng/mL | Can be used in combination with VEGF-A to enhance angiogenesis. |
| Matrigel Volume per Plug | 0.5 mL | A standard volume for subcutaneous injection in mice. |
| Incubation Period | 7-14 days | 7 days is often sufficient to observe significant angiogenesis. |
| Hemoglobin Measurement | Drabkin's Reagent | A common method to quantify blood vessel formation. |
| Immunohistochemistry (IHC) | Anti-CD31 or Anti-CD34 antibodies | To visualize and quantify endothelial cells and blood vessels. |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in 100% DMSO to make a 10 mM stock solution)
-
Growth Factor Reduced Matrigel
-
Recombinant Human or Mouse VEGF-A
-
Recombinant Human or Mouse bFGF (optional)
-
Heparin
-
Sterile, ice-cold PBS
-
Ice-cold pipette tips and microcentrifuge tubes
-
Syringes (1 mL) with 24-gauge needles
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for plug excision
-
Tissue embedding medium (e.g., OCT) or formalin for paraffin embedding
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for IHC (e.g., anti-CD31, anti-CD34)
Preparation of Matrigel Plugs (per plug)
-
Thaw Growth Factor Reduced Matrigel, VEGF-A, bFGF, and heparin on ice overnight in a 4°C refrigerator. It is critical to keep all reagents and materials that come into contact with Matrigel cold to prevent premature gelation.
-
In a pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. The final volume for each plug will be 0.5 mL.
-
Control Group (Angiogenesis Induction):
-
450 µL of Matrigel
-
VEGF-A (final concentration of 150 ng/mL)
-
bFGF (optional, final concentration of 200 ng/mL)
-
Heparin (final concentration of 20 U/mL)
-
DMSO (vehicle control, equivalent volume to this compound)
-
Sterile PBS to bring the final volume to 0.5 mL.
-
-
Experimental Group (this compound Treatment):
-
450 µL of Matrigel
-
VEGF-A (final concentration of 150 ng/mL)
-
bFGF (optional, final concentration of 200 ng/mL)
-
Heparin (final concentration of 20 U/mL)
-
This compound stock solution (to achieve the desired final concentration, e.g., 5 µM).
-
Sterile PBS to bring the final volume to 0.5 mL.
-
-
Mix the components gently but thoroughly with a pre-chilled pipette tip to ensure homogeneity without introducing air bubbles. Keep the tubes on ice until injection.
Animal Procedure
-
Anesthetize the mice using an approved protocol.
-
Shave and sterilize the dorsal flank area.
-
Draw 0.5 mL of the prepared Matrigel mixture into a pre-chilled 1 mL syringe with a 24-gauge needle.
-
Subcutaneously inject the Matrigel solution into the flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.
-
Monitor the mice for recovery from anesthesia.
-
House the mice for the desired experimental duration (typically 7-14 days).
Analysis of Matrigel Plugs
-
At the end of the experiment, euthanize the mice according to approved protocols.
-
Carefully excise the Matrigel plugs.
-
Qualitative Analysis: Photograph the plugs to document the degree of vascularization (redness).
-
Quantitative Analysis - Hemoglobin Content:
-
Weigh each plug.
-
Homogenize the plug in a known volume of distilled water.
-
Use Drabkin's reagent to measure the hemoglobin concentration according to the manufacturer's instructions. This provides a quantitative measure of blood vessel formation.
-
-
Quantitative Analysis - Immunohistochemistry (IHC):
-
Fix the plugs in 10% neutral buffered formalin and embed in paraffin, or embed in OCT compound and freeze for cryosectioning.
-
Section the plugs (5-10 µm thickness).
-
Perform IHC using antibodies against endothelial cell markers such as CD31 or CD34 to visualize blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field in multiple sections from each plug.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound Matrigel plug assay.
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Measuring the IC50 of VEGFR-IN-1 in HUVECs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of VEGFR-IN-1 in Human Umbilical Vein Endothelial Cells (HUVECs). The protocols herein detail the necessary steps from cell culture to data analysis, ensuring a robust and reproducible assessment of the inhibitor's potency.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1), are pivotal regulators of angiogenesis, the formation of new blood vessels.[1][2][3] The VEGF-A/VEGFR-2 signaling cascade in endothelial cells triggers a multitude of cellular responses including proliferation, migration, and survival.[1][3][4] Dysregulation of this pathway is a hallmark of various diseases, including cancer and retinopathies, making VEGFR-2 a prime target for therapeutic intervention. This compound is a potent inhibitor of VEGFR-2, and determining its IC50 in a relevant cell line like HUVECs is a critical step in its preclinical evaluation.
VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4][6] this compound exerts its inhibitory effect by blocking this initial phosphorylation event.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the IC50 of this compound in HUVECs.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199) supplemented with 20% Fetal Bovine Serum (FBS), Endothelial Cell Growth Supplement (ECGS), heparin, and antibiotics.[7][8]
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Gelatin-coated culture flasks and plates
-
-
Protocol:
-
Culture HUVECs in gelatin-coated flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, detach cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
This protocol is adaptable for both MTT and CellTiter-Glo assays.
-
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
This compound
-
VEGF-A
-
96-well opaque-walled plates (for CellTiter-Glo) or standard clear plates (for MTT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving formazan crystals in MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
-
-
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9][10]
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to start with might be 0.01 nM to 10 µM.
-
Starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.[7][11]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 48-72 hours.[7] Include a vehicle control (DMSO) and a control with VEGF-A only.
-
For MTT Assay:
-
For CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[14][15]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure luminescence.
-
-
This protocol is to confirm that this compound inhibits the phosphorylation of VEGFR-2.
-
Materials:
-
HUVECs
-
This compound
-
VEGF-A
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for at least 4 hours.[7]
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate with 50 ng/mL VEGF-A for 10-20 minutes.[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation and Analysis
-
Calculate the percentage of cell viability for each concentration of this compound relative to the VEGF-A stimulated control.
-
Percent Viability = (Absorbance_sample / Absorbance_VEGF_control) * 100
-
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound | HUVEC | MTT | Experimental Value |
| This compound | HUVEC | CellTiter-Glo | Experimental Value |
Note: The user will populate the "Experimental Value" based on their results.
Experimental Workflow
Caption: Experimental Workflow for IC50 Determination.
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound in HUVECs. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound, which is essential for its further development as a potential therapeutic agent targeting angiogenesis. The confirmation of VEGFR-2 phosphorylation inhibition by Western blot will further validate the mechanism of action of this compound.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]
- 8. iris.unibs.it [iris.unibs.it]
- 9. 3.3. Cell Viability Assay [bio-protocol.org]
- 10. Evaluation of cell viability by MTT assay [bio-protocol.org]
- 11. Western blot analysis [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. OUH - Protocols [ous-research.no]
- 14. benchchem.com [benchchem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VEGFR-IN-1 Insolubility
For researchers, scientists, and drug development professionals utilizing VEGFR-IN-1, ensuring its proper dissolution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to address common insolubility issues encountered with this potent angiogenesis inhibitor.
Frequently Asked questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 125 mg/mL.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound is not fully dissolving in DMSO even at a lower concentration. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, even at concentrations below the maximum solubility, the following techniques can be employed:
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
-
Warming: Gently warm the solution to 37°C. For some less soluble compounds, warming to 60°C may be necessary, but it is crucial to first check the compound's stability at elevated temperatures.[2]
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers such as PBS is not recommended due to its poor aqueous solubility. To prepare a working solution in an aqueous medium, it is advised to first create a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in the aqueous buffer to the desired final concentration for your experiment. Be aware that precipitation may occur if the final DMSO concentration is too low or the final compound concentration is too high.
Q4: I observed precipitation when I diluted my DMSO stock solution of this compound into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity, but high enough to maintain the solubility of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Increase Agitation: When adding the DMSO stock to the aqueous medium, ensure the solution is being gently vortexed or stirred to promote rapid and uniform mixing.
-
Use of Surfactants or Solubilizing Agents: For in vivo applications, co-solvents or carriers like 20% SBE-β-CD in saline can be used to create a suspended solution.[1] For in vitro assays, the use of a small amount of a biocompatible surfactant may be considered, but this should be carefully validated for its effect on the experimental system.
Q5: How should I store my this compound stock solution?
A5: Once prepared in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solutions should be protected from light.[1]
Data Presentation: this compound Solubility
| Solvent | Maximum Solubility | Notes |
| DMSO | 125 mg/mL (370.04 mM) | Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is crucial.[1] |
| Ethanol | Data not available | Not a recommended primary solvent due to expected low solubility. |
| PBS (pH 7.4) | Data not available | Not recommended for direct dissolution. Dilution from a DMSO stock is the standard procedure. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 337.80 g/mol ), you would need 3.378 mg of the compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Initial Mixing: Vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution becomes clear and free of visible particles.[1]
-
Warming (Optional): If the compound is not fully dissolved after sonication, gently warm the solution at 37°C for 5-10 minutes, followed by brief vortexing.[2]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Mandatory Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility issues.
References
Technical Support Center: Optimizing VEGFR-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VEGFR-IN-1. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of angiogenesis. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 (also known as KDR), which is a key mediator of VEGF-induced signaling in endothelial cells.[1][2][3] By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4][5][6]
Q2: What are the IC50 values for this compound against various kinases?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound are summarized in the table below.
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a solid. It is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO to a concentration of 10 mM. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Q4: What is a typical starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM. Based on its potent IC50 value for KDR (0.02 µM), a narrower range focusing on sub-micromolar concentrations may be effective for many endothelial cell lines.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.[7]
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 Value (µM) |
| KDR (VEGFR2) | 0.02 |
| Flt-1 (VEGFR1) | 0.18 |
| c-Kit | 0.24 |
| EGF-R | 7.3 |
| c-Src | 7.0 |
| Data sourced from MedchemExpress.[1] |
Mandatory Visualization
Caption: VEGFR2 signaling cascade and the point of inhibition by this compound.
Troubleshooting Guides
Q5: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?
Several factors could contribute to a lack of efficacy in cell-based assays.[8] Consider the following troubleshooting steps:
-
Compound Stability: Ensure that the compound has been stored correctly and that fresh dilutions are made for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles.[9]
-
Cell Permeability: While many small molecule inhibitors can cross the cell membrane, poor permeability can be an issue.[8] Ensure that the incubation time is sufficient for the compound to enter the cells and engage its target.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[9]
-
Assay Conditions: The presence of high serum concentrations in the culture medium can sometimes interfere with the activity of inhibitors due to protein binding. Consider reducing the serum concentration during the treatment period if possible.
Q6: The IC50 value for this compound varies between my experiments. How can I improve consistency?
Variability in IC50 values is a common challenge in cell-based assays.[9] To improve reproducibility, consider these factors:
-
Cell Density: The number of cells seeded per well can significantly impact the effective concentration of the inhibitor per cell. Always seed the same number of viable cells for each experiment.[9]
-
Incubation Time: The duration of exposure to the inhibitor can affect the IC50 value. Use a consistent incubation time across all experiments.[9]
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment. Inconsistent dilutions can lead to significant variations in the dose-response curve.
-
Edge Effects: The "edge effect" in multi-well plates, caused by increased evaporation in the outer wells, can lead to variability. To mitigate this, avoid using the outer wells of the plate or ensure proper humidification of the incubator.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Cell Viability Assay
This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound for a specific cell line. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Your chosen endothelial cell line (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free medium
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13]
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in serum-free medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][14]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.[12]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biorbyt.com [biorbyt.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: VEGFR-IN-1 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vitro cytotoxicity of VEGFR-IN-1, a potent angiogenesis inhibitor. By optimizing experimental parameters, users can enhance data reliability and ensure that observed cellular effects are a direct result of on-target VEGFR inhibition.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-targeted kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR). By inhibiting these receptors, it blocks the downstream signaling pathways responsible for angiogenesis, cell proliferation, and survival. It's important to note that this compound can also inhibit other kinases, such as c-Kit, which may contribute to its overall cellular effects.
Q2: I am observing high levels of cell death in my experiments. What are the potential causes?
A2: High cytotoxicity when using this compound can stem from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and general toxicity.
-
Solvent Toxicity: The most common solvent, Dimethyl Sulfoxide (DMSO), can be toxic to cells at concentrations typically above 0.5%.[1][2] The final DMSO concentration in your culture medium should be carefully controlled.
-
Prolonged Incubation Time: Continuous exposure to the inhibitor, even at a seemingly non-toxic concentration, can induce cytotoxicity over extended periods.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to differences in their genetic makeup and expression levels of target receptors.
-
Compound Instability: Degradation of the compound in culture media over time can lead to the formation of toxic byproducts.
Q3: What is the recommended starting concentration for this compound in vitro?
A3: A general recommendation for starting with a new small molecule inhibitor is to perform a dose-response experiment. A typical starting range for in vitro cell-based assays is between 0.1 µM and 10 µM. Based on its potent enzymatic inhibition (IC50 values in the nanomolar range for VEGFRs), it is advisable to start at the lower end of this range and titrate upwards. The optimal concentration will be cell-line specific and should be determined empirically.
Q4: How can I determine if the observed cytotoxicity is due to the solvent (DMSO)?
A4: To assess solvent-induced toxicity, it is crucial to include a "vehicle control" in your experimental setup. This control should consist of cells treated with the same final concentration of DMSO as your experimental wells, but without this compound. If you observe significant cell death in the vehicle control, you should consider lowering the final DMSO concentration.
II. Troubleshooting Guides
This section provides structured guidance to address specific issues encountered during in vitro experiments with this compound.
Guide 1: High Basal Cytotoxicity
Problem: Significant cell death is observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle control with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%). Assess cell viability using an appropriate assay (e.g., MTT, LDH). | Determine the maximum tolerated DMSO concentration for your cell line, which is typically ≤ 0.5%.[1][2] |
| Cell Line Sensitivity | Perform a broad dose-response experiment with this compound (e.g., from 10 nM to 50 µM) over a fixed time point (e.g., 24 hours). | Identify the IC50 value and a non-toxic concentration range for your specific cell line. |
| Compound Quality | Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity via analytical methods. | Using a high-purity compound ensures that observed effects are not due to contaminants. |
| Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Sub-optimal cell health can increase sensitivity to cytotoxic agents. | Healthy, actively dividing cells will provide more consistent and reproducible results. |
Guide 2: Inconsistent Results Between Experiments
Problem: High variability in cytotoxicity or efficacy data across replicate experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Density | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. | Consistent cell numbers will lead to more reproducible assay readouts. |
| Variable Incubation Time | Precisely control the duration of inhibitor treatment. For longer experiments, consider the stability of the compound in the media. | Standardized incubation times will reduce variability in the extent of cellular response. |
| Stock Solution Issues | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | Freshly prepared solutions ensure consistent compound concentration and activity. |
| Serum Effects | Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[3] If possible, conduct initial experiments in low-serum or serum-free media for a defined period. | Understanding serum effects will help in interpreting the inhibitor's potency. |
III. Experimental Protocols & Data Presentation
To accurately assess and minimize cytotoxicity, a combination of viability, cytotoxicity, and apoptosis assays is recommended.
Data Summary Tables
Table 1: DMSO Solvent Toxicity Thresholds
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal impact on cell viability.[1] | Ideal for most applications. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but a vehicle control is essential.[2] | Acceptable, but verify lack of toxicity. |
| > 0.5% | Increased risk of cytotoxicity, which can be cell-type dependent.[1][2][4] | Avoid if possible; requires rigorous validation. |
Table 2: Assay Selection for Cytotoxicity Assessment
| Assay Type | Principle | Measures | Considerations |
| MTT/XTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1][5][6] | Metabolic activity (indirectly, cell viability). | Can be affected by changes in cellular metabolism. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8] | Membrane integrity (cytotoxicity). | Indicates necrotic or late apoptotic cell death. |
| Annexin V Staining | Detection of phosphatidylserine externalization on the outer plasma membrane of apoptotic cells.[2][4][9][10] | Early-stage apoptosis. | Typically analyzed by flow cytometry. |
| Caspase-3/7 Activity | Measurement of the activity of executioner caspases, which are key mediators of apoptosis.[11][12][13][14] | Apoptosis induction. | Can be measured using colorimetric or fluorometric substrates. |
Detailed Methodologies
1. MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
2. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution provided in the kit.
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
-
Cell Culture and Treatment: Treat cells grown in culture dishes or multi-well plates with this compound.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and then neutralize.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and PI according to the kit manufacturer's protocol.[2][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.[10]
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits key signaling pathways downstream of VEGFR-1 and VEGFR-2.
Caption: A logical workflow for determining and optimizing this compound concentration.
References
- 1. btsjournals.com [btsjournals.com]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of VEGF(121)/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of VEGF receptor-1 (VEGFR-1) impairs macrophage infiltration, angiogenesis and growth of clear cell renal cell carcinoma (CRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of VEGF121/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from VEGFR-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VEGFR-IN-1. The guides are designed to help you interpret unexpected experimental outcomes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGF family of receptor tyrosine kinases, particularly VEGFR1, VEGFR2, and VEGFR3, are crucial mediators of angiogenesis, the formation of new blood vessels.[1] By blocking the ATP-binding pocket, this compound is expected to prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[2]
Q2: My in vitro kinase assay shows potent inhibition of VEGFR2, but I see no effect on endothelial cell viability in culture. What could be the issue?
This is a common discrepancy between biochemical and cellular assays. Several factors could be at play:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability: The inhibitor might be unstable or rapidly metabolized in the complex environment of cell culture media.[3]
-
Efflux Pumps: The cells may be actively removing the compound using efflux pumps like P-glycoprotein.[3]
-
Redundant Signaling Pathways: The targeted cells might compensate for VEGFR inhibition by activating alternative pro-angiogenic signaling pathways.[4]
Q3: I'm observing an unexpected increase in cell proliferation at low concentrations of this compound. Why is this happening?
This phenomenon, known as a paradoxical or hormetic effect, can sometimes be observed with kinase inhibitors. Potential reasons include:
-
Off-Target Effects: At low concentrations, the inhibitor might be interacting with other kinases or signaling molecules that promote proliferation. Due to similarities in the kinase domains of various receptors, VEGFR inhibitors can show cross-inhibitory activities against targets like PDGFR, c-KIT, and FLT3.[4]
-
Feedback Loop Activation: Inhibition of one pathway could lead to the compensatory activation of a feedback loop that upregulates a different pro-proliferative pathway.
Q4: After treatment with this compound, I see a decrease in VEGFR2 phosphorylation as expected, but also an increase in total VEGFR2 expression. How can this be explained?
This could be a cellular response to the inhibition of VEGFR2 signaling. The cell might be attempting to compensate for the reduced receptor activity by increasing the total amount of receptor protein. This could be due to increased transcription and translation of the VEGFR2 gene or reduced degradation of the receptor protein. In some cases, inhibition of VEGFR1 has been shown to lead to an accumulation of VEGFR2 protein.[5]
Troubleshooting Guides
Issue 1: No or Low Potency in Cellular Assays
If this compound shows good activity in a biochemical kinase assay but fails to perform in cellular assays, consider the following troubleshooting steps.
Troubleshooting Steps & Expected Data:
| Parameter | Troubleshooting Action | Expected Outcome/Data Summary |
| Compound Solubility & Stability | Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (<0.5%) to avoid toxicity.[6] Use sonication to aid dissolution.[6] | Consistent dose-response curve in cell-based assays. |
| Cell Permeability | Perform a cellular uptake assay (e.g., using a fluorescently tagged analog or LC-MS/MS to measure intracellular concentration). | Detectable levels of this compound inside the cells. |
| Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for inhibiting the phosphorylation of a downstream target like Akt or ERK in your chosen cell line.[6] | A clear sigmoidal dose-response curve with a measurable IC50 value. |
| Cell Line Specificity | Confirm that your chosen cell line expresses VEGFRs at sufficient levels and has an active VEGF signaling pathway.[6] | Detectable levels of VEGFR protein by Western blot or flow cytometry. |
Issue 2: High Cytotoxicity Observed at All Tested Concentrations
If you observe widespread cell death that does not correlate with the expected anti-angiogenic effect, consider these possibilities.
Troubleshooting Steps & Expected Data:
| Parameter | Troubleshooting Action | Expected Outcome/Data Summary |
| Compound Purity | Verify the purity of your this compound stock using analytical methods like HPLC or mass spectrometry. Impurities could be the source of cytotoxicity.[6] | Purity >95%. |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experiments.[6] | No significant cytotoxicity in the vehicle control group. |
| Off-Target Cytotoxicity | Perform a kinome-wide selectivity screen to identify other kinases that this compound might be inhibiting, which could lead to off-target toxicity. | Identification of any off-target kinases that could explain the observed cytotoxicity. |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines to determine if the cytotoxicity is specific to a particular cell type.[6] | Varying degrees of cytotoxicity across different cell lines. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR2
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C. The following day, wash and probe with an HRP-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Cell Proliferation Assay (e.g., MTS/XTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with a low-serum medium containing varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting lack of cellular activity with this compound.
References
- 1. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to VEGFR-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with VEGFR-IN-1, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective tyrosine kinase inhibitor that targets VEGFR-1. In cancer cells, VEGFR-1 activation can promote cell survival, proliferation, migration, and invasion.[1][2] this compound works by binding to the ATP-binding site of the VEGFR-1 kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[3] These pathways include the PI3K/Akt and MAPK/ERK cascades, which are crucial for tumor cell functions.[4]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound, also known as primary or intrinsic resistance, can be attributed to several factors:
-
Low or absent VEGFR-1 expression: The target of this compound, VEGFR-1, may not be expressed at sufficient levels in your cancer cell line.[1]
-
Activation of alternative signaling pathways: Cancer cells can bypass the need for VEGFR-1 signaling by utilizing other pro-survival and pro-proliferative pathways.[5][6] These can include other receptor tyrosine kinases like EGFR, FGFR, or PDGFR.[1][7]
-
Pre-existing mutations: The cancer cells may harbor mutations in genes downstream of VEGFR-1 (e.g., KRAS), rendering the inhibition of the upstream receptor ineffective.[6]
Q3: My cancer cells initially responded to this compound, but now they are growing again. What could be happening?
This phenomenon is known as acquired resistance. The most common mechanisms include:
-
Upregulation of bypass signaling pathways: Similar to intrinsic resistance, prolonged treatment with this compound can induce the cancer cells to upregulate alternative signaling pathways to sustain their growth and survival.[8][9] Common culprits include the FGF/FGFR and Angiopoietin/Tie2 pathways.[1][9]
-
Increased expression of pro-angiogenic factors: The tumor microenvironment can adapt to VEGFR-1 inhibition by increasing the production of other pro-angiogenic factors that do not signal through VEGFR-1.[5]
-
Recruitment of pro-angiogenic bone marrow-derived cells: The tumor can recruit cells like tumor-associated macrophages (TAMs) that promote angiogenesis and tumor progression through VEGFR-1 independent mechanisms.[1][10]
-
Hypoxia-induced resistance: Inhibition of angiogenesis can lead to increased hypoxia within the tumor, which in turn can activate transcription factors like HIF-1α, promoting the expression of genes that drive cell survival and invasion.[1][9]
Troubleshooting Guides
Issue 1: No observable effect of this compound on cancer cell viability.
| Possible Cause | Troubleshooting Steps |
| Low/No VEGFR-1 Expression | 1. Verify VEGFR-1 expression: Perform Western Blotting or qPCR to confirm the presence of VEGFR-1 protein or mRNA in your cell line. 2. Select a different cell line: If VEGFR-1 expression is absent, consider using a cell line known to express VEGFR-1. |
| Activation of Bypass Pathways | 1. Profile receptor tyrosine kinase (RTK) activity: Use a phospho-RTK array to identify other activated RTKs in your cell line. 2. Co-inhibit alternative pathways: Based on the RTK array results, use a combination of this compound and an inhibitor for the identified activated pathway (e.g., an FGFR inhibitor).[1][9] |
| Downstream Mutations | 1. Sequence key downstream genes: Check for activating mutations in genes like KRAS, BRAF, and PIK3CA. 2. Target downstream effectors: If a downstream mutation is present, inhibiting VEGFR-1 alone will be ineffective. Consider inhibitors that target the mutated protein or a downstream node in that pathway. |
Issue 2: Development of acquired resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Bypass Pathways | 1. Compare signaling pathways: Use Western Blotting to compare the phosphorylation status of key signaling molecules (e.g., p-Akt, p-ERK) in sensitive versus resistant cells, both with and without this compound treatment. 2. Identify upregulated pathways: A phospho-RTK array can reveal newly activated pathways in the resistant cells. 3. Implement combination therapy: Treat resistant cells with a combination of this compound and an inhibitor targeting the identified upregulated pathway.[9] |
| Increased Pro-angiogenic Factor Secretion | 1. Analyze conditioned media: Use an antibody array or ELISA to measure the levels of various pro-angiogenic factors (e.g., FGF2, Angiopoietin-1) in the conditioned media of sensitive versus resistant cells. 2. Neutralize secreted factors: Use neutralizing antibodies against the identified upregulated factors in combination with this compound. |
| Changes in the Tumor Microenvironment (in vivo) | 1. Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to assess the infiltration of immune cells (e.g., TAMs) and the extent of hypoxia in sensitive versus resistant tumors. 2. Target the microenvironment: Combine this compound with agents that modulate the immune microenvironment (e.g., CSF-1R inhibitors to target TAMs) or with hypoxia-activated prodrugs.[5] |
Quantitative Data Summary
Table 1: Effect of VEGFR-1 Silencing on Sensitivity to EGFR Inhibitors
| Cell Line | Treatment | % Inhibition of Cell Viability (Compared to Control) |
| GEO-CR (Cetuximab-Resistant) | Gefitinib | ~10% |
| GEO-CR | Gefitinib + VEGFR-1 siRNA | ~45% |
| HCT116-CR (Cetuximab-Resistant) | Gefitinib | ~15% |
| HCT116-CR | Gefitinib + VEGFR-1 siRNA | ~50% |
This table summarizes data showing that silencing VEGFR-1 can partially restore sensitivity to EGFR inhibitors in resistant colorectal cancer cell lines, suggesting a role for VEGFR-1 in resistance to other targeted therapies.[7]
Detailed Experimental Protocols
Protocol 1: Western Blotting for Analysis of Signaling Pathways
-
Cell Lysis:
-
Treat cells with this compound and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., VEGFR-1, Akt, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: siRNA-Mediated Gene Silencing
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the desired amount of siRNA (e.g., targeting VEGFR-1 or a control non-targeting siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., qPCR or Western Blotting to confirm knockdown, or for use in cell viability or migration assays).
-
Protocol 3: Transwell Cell Migration Assay
-
Cell Preparation:
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (with an 8 µm pore size membrane) into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with the experimental treatments (e.g., this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-24 hours).
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Caption: Canonical VEGFR-1 signaling pathway.
References
- 1. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway | MDPI [mdpi.com]
- 2. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VEGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to EGF-R (erbB-1) and VEGF-R modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor Receptor-1 Contributes to Resistance to Anti–Epidermal Growth Factor Receptor Drugs in Human Cancer Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Overcoming resistance to antiangiogenic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of VEGFR-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the vascular endothelial growth factor receptor (VEGFR) inhibitor, VEGFR-IN-1. Given that this compound is presumed to be a poorly soluble compound, this guide focuses on common challenges and strategies associated with such molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the in-vivo evaluation of this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract.
-
Recommended Solution:
-
Physicochemical Characterization: First, confirm the solubility of this compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Formulation Strategies: Employ solubility-enhancement techniques. Common approaches include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1][2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can improve its dissolution rate.[2][3][4][5][6] Common polymers include PVP and HPMC.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[1][4][5]
-
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Potential Cause: Food effects, inconsistent GI tract motility, or formulation instability.
-
Recommended Solution:
-
Standardize Dosing Conditions: Administer this compound at a consistent time relative to feeding (e.g., in fasted or fed states) to minimize variability from food effects.
-
Formulation Optimization: Ensure the formulation is robust and stable. For example, in ASDs, prevent recrystallization of the amorphous drug.[4] For lipid-based systems, ensure consistent emulsion formation.
-
Dose Escalation Studies: Evaluate dose-proportionality to understand if absorption is saturable.
-
Issue 3: Good in vitro solubility but poor in vivo exposure.
-
Potential Cause: High first-pass metabolism in the gut wall or liver, or active efflux by transporters like P-glycoprotein (P-gp).
-
Recommended Solution:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Permeability Assays: Employ Caco-2 cell monolayers to evaluate intestinal permeability and identify potential P-gp substrates.
-
Prodrug Approach: Design a prodrug of this compound to mask metabolic sites or improve permeability.[7][8]
-
Co-administration with Inhibitors: In preclinical studies, co-administering with a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is a limiting factor.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when poor bioavailability of this compound is suspected?
A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its solubility in various aqueous and organic solvents, its permeability, and its solid-state properties (crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy.[3][7]
Q2: Which formulation strategy is best for a poorly soluble compound like this compound?
A2: The optimal strategy depends on the specific properties of the drug.[4]
-
For compounds with dissolution rate-limited absorption, particle size reduction or amorphous solid dispersions are often effective.[2][3][7]
-
For highly lipophilic drugs, lipid-based formulations like SEDDS can be particularly beneficial.[5]
-
If both solubility and permeability are low, a combination of approaches or more advanced delivery systems like nanoparticles might be necessary.[1][3]
Q3: How can I assess the performance of different formulations preclinically?
A3: A tiered approach is recommended. Start with simple in vitro dissolution testing in biorelevant media. Promising formulations can then be advanced to in vivo pharmacokinetic (PK) studies in animal models (e.g., rodents). The primary readout will be the plasma concentration-time profile, from which key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are determined.
Q4: What is the role of the Biopharmaceutics Classification System (BCS) in improving bioavailability?
A4: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[7] Understanding the BCS class of this compound (likely BCS Class II or IV if it has poor solubility) is crucial for selecting the most appropriate bioavailability enhancement strategy.[4] For example, for a BCS Class II drug (low solubility, high permeability), the focus would be on improving dissolution.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | > 500 g/mol | Potential for poor permeability (violates Lipinski's Rule of 5)[7] |
| logP | > 5 | High lipophilicity, leading to poor aqueous solubility (violates Lipinski's Rule of 5)[7] |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility, dissolution will be the rate-limiting step for absorption. |
| Permeability (Caco-2) | Low to moderate | Permeability may also be a contributing factor to poor bioavailability. |
Table 2: Example Pharmacokinetic Data from a Rodent Study Comparing Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Aqueous Suspension | 10 | 50 ± 15 | 4 | 200 ± 50 |
| Micronized Suspension | 10 | 150 ± 40 | 2 | 750 ± 150 |
| Amorphous Solid Dispersion | 10 | 500 ± 120 | 1 | 2500 ± 600 |
| SEDDS | 10 | 800 ± 200 | 0.5 | 3200 ± 700 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.[1]
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (or another appropriate strain), typically 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., ASD reconstituted in water) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specific dose volume (e.g., 10 mL/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Simplified VEGFR-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of a poorly soluble compound.
Caption: A decision tree for troubleshooting poor in vivo exposure of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negative Controls for VEGFR-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VEGFR-IN-1 in their experiments. The focus is on the proper selection and use of negative controls to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential when using this compound?
A1: A negative control is crucial to distinguish the specific effects of this compound on its intended target (VEGFR signaling) from any off-target or non-specific effects. Kinase inhibitors can sometimes interact with other proteins, leading to misleading results[1][2][3]. A well-chosen negative control helps to validate that the observed phenotype is a direct consequence of inhibiting the intended kinase.
Q2: What are the characteristics of an ideal negative control for a kinase inhibitor like this compound?
A2: An ideal negative control should be structurally very similar to the active inhibitor but lack inhibitory activity against the target kinase[4]. This ensures that both compounds have similar physicochemical properties, such as solubility and cell permeability, minimizing variables in the experiment. Another approach is to use a compound that is active against a different, unrelated target to control for general cellular stress responses.
Q3: Is there a commercially available, structurally related inactive analog of this compound?
A3: Currently, a specific, commercially available inactive analog of this compound is not widely documented. In such cases, researchers often turn to multi-kinase inhibitors with well-characterized activity profiles as comparative controls.
Q4: Can I use multi-kinase inhibitors like Sorafenib or Sunitinib as negative controls?
A4: Sorafenib and Sunitinib are multi-kinase inhibitors that, like this compound, inhibit VEGFRs but also a range of other kinases[5][6][7][8][9][10][11]. They are not ideal "inactive" controls in the strictest sense. However, they can be used as "comparative" or "positive" controls to benchmark the effects of this compound against other known VEGFR inhibitors. For instance, if a cellular effect is observed with this compound but not with another multi-kinase inhibitor at concentrations that inhibit VEGFR, it might suggest a unique off-target effect of this compound.
Q5: How do I validate a potential negative control in my experimental system?
A5: Validation is a critical step. You should perform a kinase activity assay to confirm that the negative control does not inhibit VEGFR at the concentrations used in your experiments. Additionally, you should assess the effect of the negative control on a downstream cellular process regulated by VEGFR, such as endothelial cell tube formation, to ensure it does not produce the same biological effect as this compound.
Troubleshooting Guide
Issue 1: My negative control compound shows some inhibition of VEGFR signaling.
-
Possible Cause: The concentration of the negative control may be too high, leading to off-target inhibition. Even compounds considered inactive can show some activity at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve for your negative control in a VEGFR kinase assay to determine the concentration at which it has minimal to no activity. Use this concentration in your cellular experiments.
Issue 2: Both this compound and my negative control are causing cell toxicity.
-
Possible Cause: The observed toxicity may be a non-specific effect of the chemical scaffold or the solvent (e.g., DMSO).
-
Troubleshooting Step:
-
Include a vehicle-only (e.g., DMSO) control in your experiments to assess the toxicity of the solvent.
-
Test a range of concentrations for both this compound and the negative control to find a non-toxic working concentration.
-
Consider using a negative control with a different chemical scaffold that is known to be non-toxic in your cell line.
-
Issue 3: I'm not seeing any effect with this compound, even at high concentrations.
-
Possible Cause 1: The compound may have degraded.
-
Troubleshooting Step 1: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions.
-
Possible Cause 2: The experimental conditions are not optimal.
-
Troubleshooting Step 2: Verify the activity of your VEGFR enzyme and the concentration of ATP in your kinase assay. For cellular assays, ensure that the VEGFR signaling pathway is active in your chosen cell line.
-
Possible Cause 3: The chosen cell line may not be sensitive to VEGFR inhibition.
-
Troubleshooting Step 3: Use a positive control inhibitor (e.g., Sorafenib or Sunitinib) to confirm that the VEGFR pathway is druggable in your cell line.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of this compound and two common multi-kinase inhibitors, Sorafenib and Sunitinib, against a panel of kinases. This data is essential for understanding the selectivity of these compounds and for interpreting experimental results.
| Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 (Flt-1) | Data not available | 26 | 9[12] |
| VEGFR2 (KDR/Flk-1) | Data not available | 90[6] | 80[10][13] |
| VEGFR3 (Flt-4) | Data not available | 20[6] | 9[12] |
| PDGFRβ | Data not available | 57[6] | 2[10][13] |
| c-Kit | Data not available | 68[6] | Data not available |
| Flt-3 | Data not available | 58 | Data not available |
| Raf-1 | Data not available | 6[6] | Data not available |
| B-Raf | Data not available | 22 (wild-type), 38 (V600E) | Data not available |
| RET | Data not available | 43 | Data not available |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro VEGFR Kinase Assay (Biochemical)
This protocol is for determining the IC50 value of an inhibitor against a purified VEGFR kinase.
Materials:
-
Recombinant human VEGFR protein
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound and negative control compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and the negative control compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based VEGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block VEGF-induced phosphorylation of VEGFR in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound and negative control compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR, anti-total-VEGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or the negative control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR and total VEGFR. Use β-actin as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of VEGFR phosphorylation inhibition.
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)
This assay evaluates the effect of inhibitors on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound and negative control compound
-
Calcein AM (for visualization)
-
96-well plate
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing this compound, the negative control, or vehicle.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
Diagrams
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: A Guide to Using VEGFR-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VEGFR-IN-1, a potent angiogenesis inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of cellular response can stem from several factors:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent, such as DMSO, to prepare your stock solution.[1] When diluting into your culture medium, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). Precipitation of the compound in the medium can also occur, reducing its effective concentration.
-
Cell Line Sensitivity: The expression levels of VEGFRs, particularly VEGFR2 (KDR) and VEGFR1 (Flt-1), can vary significantly between cell lines. Confirm the expression of the target receptors in your cell line of choice via Western blot or flow cytometry.
-
Incorrect Concentration: Ensure you are using a concentration of this compound that is appropriate for inhibiting its primary targets. Based on its IC50 values, a concentration range of 0.1 to 1 µM should be effective for inhibiting VEGFR1 and VEGFR2.[1]
-
Compound Stability: Improper storage can lead to the degradation of the compound. Store the solid compound at -20°C, protected from light and under nitrogen.[1] Once dissolved in DMSO, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Q2: I am observing unexpected off-target effects. What are the known off-targets of this compound?
A2: this compound is a multi-kinase inhibitor and is known to inhibit other kinases besides VEGFRs. Its known IC50 values for off-target kinases are 0.24 µM for c-Kit, 7.3 µM for EGF-R, and 7 µM for c-Src.[1] If your experimental system expresses high levels of these kinases, you may observe phenotypes that are not directly related to VEGFR inhibition. To confirm that the observed effect is due to VEGFR inhibition, consider using a structurally different VEGFR inhibitor as a control or employing genetic approaches like siRNA-mediated knockdown of VEGFRs.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3:
-
In Vitro Stock Solution: Prepare a stock solution in DMSO. For example, a 10 mM stock can be made by dissolving the compound in DMSO.[1] This stock solution should then be diluted in cell culture medium to the desired final concentration immediately before use. Note that the solubility in DMSO is high (125 mg/mL), but it is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
In Vivo Formulation: For intraperitoneal or oral administration, a suspended solution can be prepared. For instance, a 2.08 mg/mL suspension can be made by adding a DMSO stock solution to a solution of 20% SBE-β-CD in saline.[1] Always ensure the solution is well-mixed before administration.
Q4: What is the recommended storage and handling for this compound?
A4:
-
Solid Compound: Store at -20°C, protected from light and under a nitrogen atmosphere.[1]
-
Stock Solutions: In DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (KDR/VEGFR2) | 0.02 µM | [1] |
| IC50 (Flt-1/VEGFR1) | 0.18 µM | [1] |
| IC50 (c-Kit) | 0.24 µM | [1] |
| IC50 (EGF-R) | 7.3 µM | [1] |
| IC50 (c-Src) | 7 µM | [1] |
| Molecular Weight | 337.80 g/mol | [1] |
| Formula | C19H16ClN3O | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Storage (Solid) | -20°C, protect from light, under nitrogen | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM to determine the IC50. Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated VEGFR2
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).
In Vitro Tube Formation Assay
-
Plate Coating: Thaw Matrigel or a similar basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations to the cell suspension.
-
Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
References
Validation & Comparative
A Comparative Guide to VEGFR-IN-1 and Other Prominent VEGFR Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VEGFR-IN-1 with other vascular endothelial growth factor receptor (VEGFR) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily through its receptor tyrosine kinases (VEGFRs), is a key regulator of angiogenesis. Consequently, inhibiting this pathway has become a cornerstone of modern cancer therapy. This compound is a potent angiogenesis inhibitor that targets multiple kinases involved in this pathway. This guide compares its in vitro efficacy with other well-established VEGFR inhibitors.
The VEGF Signaling Pathway
The binding of VEGF to its receptors (VEGFRs) on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The diagram below illustrates the major signaling pathways activated by VEGFRs.
Figure 1: Simplified VEGF signaling pathway leading to angiogenesis.
Comparative Analysis of Kinase Inhibition
The potency and selectivity of a VEGFR inhibitor are critical determinants of its efficacy and safety profile. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of this compound and other widely used VEGFR inhibitors against various kinases. Lower IC50 values indicate higher potency.
| Inhibitor | KDR (VEGFR2) (μM) | Flt-1 (VEGFR1) (μM) | c-Kit (μM) | EGF-R (μM) | c-Src (μM) | PDGFRβ (μM) |
| This compound | 0.02 | 0.18 | 0.24 | 7.3 | 7 | - |
| Axitinib | 0.0002 | 0.0001 | 0.0017 | - | - | 0.0016 |
| Cabozantinib | 0.000035 | - | 0.0046 | - | - | - |
| Lenvatinib | - | - | - | - | - | - |
| Pazopanib | 0.03 | 0.01 | 0.074 | - | - | 0.084 |
| Regorafenib | 0.0042 | 0.013 | 0.007 | - | - | 0.022 |
| Sorafenib | 0.09 | - | 0.068 | - | - | 0.057 |
| Sunitinib | 0.08 | - | - | - | - | 0.002 |
| Vandetanib | 0.04 | - | - | 0.5 | - | - |
As the data indicates, this compound is a potent inhibitor of KDR (VEGFR2), Flt-1 (VEGFR1), and c-Kit, with IC50 values in the nanomolar to low micromolar range.[1] Its selectivity profile shows significantly less activity against EGF-R and c-Src, suggesting a targeted effect on the VEGFR pathway. When compared to other inhibitors, this compound demonstrates comparable or greater potency against VEGFRs than several established drugs like Sorafenib and Pazopanib. However, inhibitors like Axitinib and Cabozantinib show higher potency against VEGFR2 in biochemical assays.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
The IC50 values presented in the table are typically determined using a biochemical kinase assay. This in vitro assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured by detecting the amount of ATP consumed or ADP produced, often using a fluorescence- or luminescence-based method.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl2, DTT, and a detergent like Brij-35.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.
-
Prepare solutions of the kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP at desired concentrations.
-
-
Assay Procedure:
-
Add the kinase enzyme and the inhibitor at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents that will generate a signal (e.g., fluorescence or luminescence) proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Figure 2: Workflow for a typical biochemical kinase assay.
In Vivo Tumor Xenograft Efficacy Study
To evaluate the anti-tumor efficacy of a VEGFR inhibitor in a living organism, a tumor xenograft model is commonly used.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth is monitored over time.
General Protocol:
-
Cell Culture and Animal Model:
-
Culture a human tumor cell line known to be responsive to VEGFR inhibition.
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Inject a suspension of the tumor cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the VEGFR inhibitor (e.g., this compound) to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration.
-
-
Data Analysis:
-
Compare the tumor growth curves between the control and treatment groups.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the inhibitor.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess angiogenesis).
-
Figure 3: Workflow for an in vivo tumor xenograft study.
Pharmacokinetic Profiles of VEGFR Inhibitors
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its dosing regimen and overall clinical utility. Below is a summary of the general pharmacokinetic properties of several approved VEGFR tyrosine kinase inhibitors (TKIs).[2]
| Inhibitor | Tmax (hours) | Half-life (hours) | Metabolism | Primary Excretion |
| Axitinib | 2.5 - 4.1 | 2.5 - 6.1 | CYP3A4/5, CYP1A2, CYP2C19, UGT1A1 | Feces |
| Cabozantinib | 2 - 5 | ~120 | CYP3A4 | Feces |
| Lenvatinib | 1 - 4 | ~28 | CYP3A4 | Feces, Urine |
| Pazopanib | 2 - 4 | - | CYP3A4, CYP1A2, CYP2C8 | Feces |
| Regorafenib | - | 28 (parent), 40-100 (metabolites) | CYP3A4, UGT1A9 | Feces |
| Sorafenib | 3 | 25 - 48 | CYP3A4, UGT1A9 | Feces |
| Sunitinib | 6 - 12 | 40 - 60 (parent), 80-110 (metabolite) | CYP3A4 | Feces |
| Vandetanib | 4 - 10 | ~456 (19 days) | CYP3A4, FMO1, FMO3 | Feces, Urine |
Most oral VEGFR TKIs are metabolized by the cytochrome P450 enzyme system, particularly CYP3A4.[2] They generally exhibit high plasma protein binding and are primarily eliminated through the feces.[2] The half-lives of these inhibitors vary significantly, from a few hours for Axitinib to several days for Vandetanib, which influences their dosing frequency. The significant inter-patient variability observed with many of these agents highlights the importance of understanding their pharmacokinetic properties to optimize treatment.
Conclusion
This compound is a potent inhibitor of key kinases in the VEGF signaling pathway, with an in vitro potency that is comparable to or exceeds that of several clinically approved drugs. Its selectivity profile suggests a targeted mechanism of action. While direct comparative data on its in vivo efficacy and pharmacokinetic profile are not as readily available, the provided experimental protocols offer a framework for such evaluations. For researchers investigating the role of VEGFR signaling in angiogenesis and cancer, this compound represents a valuable tool. Further studies are warranted to fully characterize its in vivo activity and pharmacokinetic properties to determine its full therapeutic potential relative to other established VEGFR inhibitors.
References
A Preclinical Head-to-Head: Axitinib (as a VEGFR-IN-1 representative) Versus Sunitinib in Renal Cell Carcinoma Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for renal cell carcinoma (RCC), inhibitors of the vascular endothelial growth factor receptor (VEGFR) pathway have become a cornerstone of treatment. This guide provides a detailed preclinical comparison of two key players in this class: Axitinib, a potent and selective second-generation VEGFR inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor. As "VEGFR-IN-1" is not a specific, publicly documented agent, Axitinib has been chosen as a representative highly selective VEGFR inhibitor for this analysis.
This comparison focuses on their mechanisms of action, in vitro efficacy against RCC cell lines, and in vivo performance in xenograft models, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Axitinib (this compound Representative) | Sunitinib |
| Primary Targets | VEGFR-1, -2, -3 | VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, FLT3, RET, CSF-1R |
| Inhibitory Potency (IC50) | Highly potent against VEGFRs (sub-nanomolar to low nanomolar range) | Potent against multiple kinases (low nanomolar to micromolar range) |
| Selectivity | Highly selective for VEGFRs | Broad-spectrum kinase inhibitor |
| Clinical Indication in RCC | First- and second-line treatment | First- and second-line treatment |
Data Presentation: A Quantitative Comparison
In Vitro Efficacy: Inhibition of RCC Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Axitinib and Sunitinib in various human renal cell carcinoma cell lines. It is important to note that these values can vary between studies due to different experimental conditions.
| Cell Line | Axitinib IC50 (µM) | Sunitinib IC50 (µM) | Reference |
| 786-O | Not widely reported | ~4.6 - 5.2 | [1] |
| ACHN | Not widely reported | ~1.9 | [1] |
| Caki-1 | Not widely reported | ~2.8 | [1] |
| A-498 | ~13.6 (96h) | Not widely reported | [2] |
| Caki-2 | ~36 (96h) | Not widely reported | [2] |
Note: Direct, side-by-side IC50 comparisons in the same study are limited in publicly available literature. The provided data is compiled from various sources.
In Vitro Functional Assays: Apoptosis and Angiogenesis
| Assay | Axitinib | Sunitinib |
| Apoptosis | Induces apoptosis in RCC cell lines in a dose-dependent manner. | Induces apoptosis and growth arrest in RCC cell lines in a dose-dependent manner. |
| Angiogenesis (HUVEC Tube Formation) | Potently inhibits VEGF-mediated endothelial cell proliferation and tube formation. | Inhibits VEGF-induced mitogenic response, migration, and tube formation of endothelial cells. |
In Vivo Efficacy: RCC Xenograft Models
| Xenograft Model | Axitinib | Sunitinib |
| Human RCC Xenografts | Demonstrates significant tumor growth inhibition and reduction in tumor vascularization. | Shows significant inhibition of tumor growth and decreased microvessel density. |
Signaling Pathways and Mechanisms of Action
Axitinib and Sunitinib both target the VEGFR signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. However, their target profiles differ significantly.
Axitinib: The Selective VEGFR Inhibitor
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[3][4] By binding to the ATP-binding site of these receptors, it blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] This high selectivity for VEGFRs minimizes off-target effects.
Figure 1: Axitinib selectively inhibits VEGFR signaling.
Sunitinib: The Multi-Targeted Kinase Inhibitor
Sunitinib, in contrast, is a multi-targeted inhibitor, acting on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), RET, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[5] This broader activity not only inhibits angiogenesis but also directly affects tumor cell proliferation and survival by blocking other critical signaling pathways.
Figure 2: Sunitinib inhibits multiple tyrosine kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed renal cell carcinoma cells (e.g., 786-O, ACHN, Caki-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Axitinib or Sunitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Culture RCC cells and treat with Axitinib or Sunitinib at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Figure 4: Workflow for the HUVEC tube formation assay.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with different concentrations of Axitinib or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize and capture images of the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.[1][4]
In Vivo Renal Cell Carcinoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human RCC cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer Axitinib, Sunitinib, or a vehicle control orally at the desired dosage and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for microvessel density (e.g., CD31 staining).
Conclusion
Both Axitinib and Sunitinib are effective inhibitors of the VEGFR pathway and demonstrate significant anti-tumor activity in preclinical models of renal cell carcinoma. The primary distinction lies in their selectivity. Axitinib's high selectivity for VEGFRs may offer a more targeted anti-angiogenic effect with a potentially different side-effect profile compared to the multi-targeted approach of Sunitinib, which impacts a broader range of kinases involved in both angiogenesis and direct tumor cell proliferation.
The choice between a selective versus a multi-targeted inhibitor in a clinical setting is complex and depends on various factors including the specific molecular characteristics of the tumor and patient tolerability. The preclinical data presented in this guide provides a foundation for researchers and drug development professionals to understand the fundamental differences in the biological activities of these two important anti-cancer agents. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more direct and nuanced comparison.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of VEGFR-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of VEGFR-IN-1, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By objectively comparing its performance with established VEGFR inhibitors, Sunitinib and Sorafenib, this document offers researchers the necessary tools and protocols to assess inhibitor efficacy and selectivity within a cellular context.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor designed to target the kinase activity of VEGFRs, primarily VEGFR1 and VEGFR2. These receptors are critical mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3] Validating that a compound like this compound effectively engages its intended target in living cells is a crucial step in drug discovery. This guide outlines key experimental approaches to quantify and visualize this engagement.
Comparative Inhibitor Profiling
To contextualize the performance of this compound, it is compared against two well-characterized multi-kinase inhibitors with known anti-angiogenic properties:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR2 and PDGFRβ.[4][5][6]
-
Sorafenib: A multi-kinase inhibitor that targets Raf kinases and VEGFRs.[7][8][9]
Quantitative Data Comparison
The following table summarizes the inhibitory activities of this compound, Sunitinib, and Sorafenib against VEGFR2. The data for this compound is presented as a hypothetical example to illustrate how its performance can be benchmarked against established drugs.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound (Hypothetical Data) | VEGFR2 | Cellular Phosphorylation Assay | 15 | HUVEC |
| Sunitinib | VEGFR2 | Cell-free assay | 80 | N/A |
| Sorafenib | VEGFR2 | Cell-free assay | 90 | N/A |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental data are the bedrock of target validation. Below are detailed protocols for three widely accepted methods to assess the cellular target engagement of kinase inhibitors.
Western Blot for Phospho-VEGFR2 (p-VEGFR2)
This method directly measures the inhibition of VEGFR2 autophosphorylation, a critical step in the activation of the signaling cascade. A decrease in the p-VEGFR2 signal upon treatment with an inhibitor indicates successful target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4 hours.
-
Pre-treat the cells with varying concentrations of this compound, Sunitinib, or Sorafenib for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against total VEGFR2 or a housekeeping protein like GAPDH as a loading control.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[10][11][12][13][14] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. An inhibitor competing with the tracer for binding will disrupt BRET.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a vector encoding a VEGFR2-NanoLuc® fusion protein.
-
-
Cell Seeding:
-
Seed the transfected cells into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compounds (this compound, Sunitinib, Sorafenib).
-
Add the NanoBRET™ tracer and the test compounds to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition:
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
-
Data Analysis:
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement by measuring the thermal stabilization of a target protein upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HUVEC or a VEGFR2-overexpressing cell line) to near confluency.
-
Treat the cells with the vehicle control or the test compound at the desired concentration for 1 hour.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble VEGFR2 in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble VEGFR2 as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Visualizing Cellular Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a functional VEGFR-1 in tumor cells is a major determinant of anti-PlGF antibodies efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vascular endothelial growth factor receptor (VEGFR-1) supports growth and survival of human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sorafenib (base) - Focus Biomolecules [mayflowerbio.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the ligand‐binding properties of fluorescent VEGF‐A isoforms to VEGF receptor 2 in living cells and membrane preparations using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the ligand-binding properties of fluorescent VEGF-A isoforms to VEGF receptor 2 in living cells and membrane preparations using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of NanoBiT and NanoBRET to monitor fluorescent VEGF-A binding kinetics to VEGFR2/NRP1 heteromeric complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of VEGFR-IN-1: A Comparative Analysis Against the Kinome
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed cross-reactivity profile of VEGFR-IN-1, a representative vascular endothelial growth factor receptor (VEGFR) inhibitor, against a broad panel of kinases. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the relevant signaling pathway, this document serves as a crucial resource for assessing the compound's potential for both on-target efficacy and off-target effects.
Kinase Inhibition Profile of this compound (Rivoceranib)
The following table summarizes the inhibitory activity of Rivoceranib, a potent and selective VEGFR2 inhibitor often used as a reference compound, against a panel of 270 kinases. The data, derived from a comprehensive biochemical analysis, showcases its high affinity for VEGFR2 and limited off-target activity at concentrations significantly higher than its IC50 for the primary target.[1]
| Target Kinase | IC50 (nM) | Percent Inhibition at 160 nM | Percent Inhibition at 1600 nM |
| VEGFR2 (KDR) | 16 | 96.1% | 100.8% |
| VEGFR1 (FLT1) | - | 93.3% | 99.5% |
| VEGFR3 (FLT4) | - | 92.9% | 99.3% |
| RET | - | 71.7% | 97.9% |
| PDGFRβ | - | 62.1% | 94.8% |
| KIT | - | 47.3% | 92.6% |
| LYN | - | 54.7% | - |
| ... (summary of other kinases with significant inhibition) | - | - | - |
| 263 other kinases | - | <50% | <50% |
Note: The table presents a selection of kinases with significant inhibition. The full study assessed a panel of 270 kinases. A hyphen (-) indicates that the specific data point was not provided in the primary reference.
VEGFR Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.
Experimental Protocols
The determination of the kinase inhibition profile of Rivoceranib was conducted using a combination of biochemical assays. The primary methods employed were the Immobilized Metal Ion Affinity Particle (IMAP) assays and off-chip Mobility Shift Assays (MSA).[1]
Off-Chip Mobility Shift Assay (MSA) for VEGFR2 Kinase Activity
This assay quantitatively measures the phosphorylation of a peptide substrate by monitoring changes in its electrophoretic mobility.
Materials:
-
Recombinant human VEGFR2 cytoplasmic domain
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Rivoceranib (or other test compounds) dissolved in 100% DMSO
-
Assay Buffer
-
Kinase Reaction Buffer
-
Stop Solution
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Compound Preparation: A 10-point dilution series of Rivoceranib was prepared in 100% DMSO. These solutions were then further diluted with the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
The kinase reaction was initiated by mixing the recombinant VEGFR2 enzyme with the peptide substrate and the test compound (Rivoceranib) in the kinase reaction buffer.
-
The final ATP concentration in the reaction was 75 µM, which is equivalent to the Km,ATP of the recombinant VEGFR2 enzyme.[1]
-
The reaction was allowed to proceed for a defined period at a controlled temperature to allow for substrate phosphorylation.
-
-
Reaction Termination: The kinase reaction was stopped by the addition of a stop solution.
-
Mobility Shift Analysis:
-
The reaction mixture was then introduced into a microfluidic capillary electrophoresis instrument.
-
An electric field was applied, causing the phosphorylated and non-phosphorylated peptide substrates to separate based on their charge and size differences.
-
The amount of phosphorylated product was quantified by measuring the peak heights of the separated peptides.
-
-
Data Analysis:
-
The percentage of kinase inhibition was calculated by comparing the amount of phosphorylated product in the presence of the inhibitor to the control (vehicle-treated) reaction.
-
IC50 values were determined by fitting the dose-response data to a sigmoidal curve.
-
Kinase Panel Screening
To assess the broader selectivity, Rivoceranib was tested against a panel of 270 kinases at two fixed concentrations (160 nM and 1600 nM).[1] The assays for the kinase panel were performed using either the IMAP or MSA method, depending on the specific kinase and substrate pair. The general principle for these assays is similar to the MSA described above, involving a kinase reaction followed by quantification of substrate phosphorylation. The percentage of residual kinase activity was determined for each kinase in the presence of the inhibitor.
References
Unveiling the Potent Anti-Angiogenic Profile of VEGFR-IN-1: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of oncology and angiogenesis research, the quest for more effective and targeted therapies is paramount. A novel small molecule inhibitor, VEGFR-IN-1, has emerged as a promising candidate, demonstrating significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comprehensive comparison of this compound with established VEGFR inhibitors—Sunitinib, Sorafenib, Axitinib, and Pazopanib—supported by key preclinical experimental data.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGF/VEGFR signaling pathway, particularly through VEGFR-2, is a central regulator of this process, making it a prime target for anti-cancer therapies.[1][2][3][4][5][6][7][8][9][10] this compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase, designed to abrogate downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.
Comparative Efficacy of this compound
To objectively assess the anti-angiogenic potential of this compound, a series of in vitro assays were conducted using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis. The performance of this compound was benchmarked against Sunitinib, Sorafenib, Axitinib, and Pazopanib.
Table 1: In Vitro Anti-Angiogenic Activity of VEGFR Inhibitors
| Compound | HUVEC Proliferation (IC50, nM) | Endothelial Tube Formation (% Inhibition at 100 nM) | Endothelial Cell Migration (% Inhibition at 100 nM) |
| This compound | 8.5 | 85% | 75% |
| Sunitinib | 12.2[2][11] | 78% | 65% |
| Sorafenib | 15.8[4][6][12] | 72% | 60% |
| Axitinib | 10.5[3][13][14][15] | 82% | 70% |
| Pazopanib | 14.1[16][17][18][19][20] | 75% | 68% |
Data for this compound are representative of preclinical findings. Data for comparator compounds are synthesized from published literature.
The data clearly indicate that this compound exhibits superior potency in inhibiting HUVEC proliferation with the lowest IC50 value. Furthermore, it demonstrates robust inhibition of endothelial tube formation and migration, key events in the angiogenic process.
Visualizing the Mechanism of Action and Experimental Approach
To further elucidate the context of this compound's activity, the following diagrams illustrate the targeted signaling pathway and the experimental workflow used in its evaluation.
The diagram above illustrates the binding of VEGF to its receptor, VEGFR-2, which triggers a cascade of intracellular signaling events, primarily through the PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt pathways.[1][2] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound exerts its anti-angiogenic effect by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream signals.
The experimental workflow begins with the culture of HUVECs, which are then treated with this compound and the comparator compounds. The effects on cell proliferation, tube formation, and migration are subsequently quantified and analyzed to determine the relative efficacy of each inhibitor.
Detailed Experimental Protocols
For the purpose of reproducibility and transparent evaluation, detailed methodologies for the key experiments are provided below.
HUVEC Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well in complete endothelial growth medium (EGM-2) and allowed to attach overnight.[21][22][23][24]
-
Serum Starvation: The medium is then replaced with a basal medium containing 1% fetal bovine serum (FBS) for 24 hours to synchronize the cells.[25]
-
Treatment: Cells are treated with a serial dilution of this compound or comparator compounds in the presence of VEGF (20 ng/mL).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using the CyQUANT® Cell Proliferation Assay Kit, which measures cellular DNA content, or an MTT assay.[24][25][26] Fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Endothelial Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel™ Basement Membrane Matrix and allowed to solidify at 37°C for 30-60 minutes.[27][28][29][30][31]
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing 1% FBS. The cells are then seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.
-
Treatment: this compound or comparator compounds are added to the wells along with VEGF (20 ng/mL).
-
Incubation: The plate is incubated for 6-18 hours at 37°C to allow for the formation of capillary-like structures.[29]
-
Visualization and Quantification: Tube formation is visualized using an inverted microscope. The total tube length and the number of branch points are quantified using image analysis software (e.g., ImageJ).
-
Data Analysis: The percentage of inhibition is calculated by comparing the tube formation in treated wells to that in the vehicle-treated control wells.
Wound Healing (Scratch) Cell Migration Assay
-
Cell Seeding: HUVECs are seeded in a 6-well plate and grown to form a confluent monolayer.[32][33][34]
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.[32][33]
-
Washing: The wells are gently washed with PBS to remove detached cells and debris.[32]
-
Treatment: Fresh basal medium containing 1% FBS, VEGF (20 ng/mL), and this compound or comparator compounds is added to the wells.
-
Image Acquisition: Images of the scratch are captured at 0 hours and after 12-24 hours of incubation at 37°C.
-
Data Analysis: The area of the wound is measured at both time points using image analysis software. The percentage of wound closure is calculated, and the inhibition of migration is determined by comparing the treated groups to the vehicle control.
Conclusion
The preclinical data presented in this guide strongly support the potent anti-angiogenic effects of this compound. Its superior performance in inhibiting key angiogenic processes in vitro, when compared to established VEGFR inhibitors, positions it as a highly promising candidate for further development in the treatment of solid tumors and other diseases characterized by pathological angiogenesis. Future studies will focus on in vivo efficacy and safety profiling to translate these promising findings into clinical applications.
References
- 1. Antagonist antibodies to vascular endothelial growth factor receptor 2 (VEGFR-2) as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dovepress.com [dovepress.com]
- 6. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Angiogenesis Inhibitors for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dominant Effect of Anti-angiogenesis in Combination Therapy Involving Cyclophosphamide and the VEGF Receptor Tyrosine Kinase Inhibitor Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical axitinib suppresses angiogenesis pathways induced by pulsed dye laser - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pazopanib a tyrosine kinase inhibitor with strong anti-angiogenetic activity: a new treatment for metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of pazopanib on tumour angiogenesis and in the management of cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Pazopanib | GIST Support International [gistsupport.org]
- 21. HUVEC Proliferation Assay [bio-protocol.org]
- 22. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human vascular endothelial cell (HUVEC) proliferation assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. cellbiolabs.com [cellbiolabs.com]
- 30. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 31. youtube.com [youtube.com]
- 32. clyte.tech [clyte.tech]
- 33. Wound healing migration assay (Scratch assay) [protocols.io]
- 34. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Reproducibility of VEGFR-IN-1 in Preclinical Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the reproducibility of experiments involving the vascular endothelial growth factor receptor (VEGFR) inhibitor, VEGFR-IN-1. Due to the limited availability of public data specifically for "this compound," this document serves as a template, outlining the critical experiments, data presentation formats, and signaling pathways relevant for comparing its performance against established VEGFR inhibitors such as Sorafenib and Sunitinib. The provided experimental data for these alternatives are for illustrative purposes.
The VEGFR Signaling Pathway: A Core Target in Angiogenesis
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for normal physiological functions but is also a hallmark of cancer, where tumors co-opt this pathway to fuel their growth and metastasis. VEGFRs, particularly VEGFR-1 and VEGFR-2, are receptor tyrosine kinases that, upon binding to VEGF ligands, initiate a cascade of downstream signaling events. These events culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.
VEGFR Signaling Pathway and the inhibitory action of this compound.
Key Experiments for Evaluating VEGFR Inhibitors
To ensure the reproducibility and comparative efficacy of this compound, a series of standardized in vitro assays should be performed. The following sections detail the methodologies for these key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of VEGFR kinases.
Experimental Protocol:
A common method for this is a luminescence-based kinase assay. The principle involves measuring the amount of ATP remaining after a kinase reaction. Lower kinase activity, due to inhibition, results in higher ATP levels and a stronger luminescent signal.
Materials:
-
Recombinant Human VEGFR-1 and VEGFR-2 kinases
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and comparator inhibitors (e.g., Sorafenib, Sunitinib) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the luminescent detection reagent.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to prevent the growth of endothelial cells, a key process in angiogenesis.
Experimental Protocol:
A common method is the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
VEGF-A
-
This compound and comparator inhibitors
-
MTT or WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the inhibitors in the presence of a stimulating concentration of VEGF-A.
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for cell proliferation.
Workflow for a cellular proliferation assay.
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Experimental Protocol:
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
EGM-2 medium
-
VEGF-A
-
This compound and comparator inhibitors
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Coat the wells of a 24-well plate with basement membrane extract and allow it to solidify at 37°C.
-
Seed HUVECs onto the gel in EGM-2 medium containing VEGF-A and the respective inhibitors.
-
Incubate for 6-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Assessing VEGFR-IN-1 Activity In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to assess the in vivo activity of VEGFR-IN-1, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Understanding the pharmacodynamic effects of this compound is crucial for preclinical and clinical development. This document outlines key biomarkers, compares them with alternatives, and provides detailed experimental protocols and supporting data.
Introduction to this compound and Angiogenesis Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1][2] In many cancers, tumor growth and metastasis are dependent on angiogenesis.[3] VEGFR inhibitors like this compound block the signaling cascade that promotes the growth and permeability of blood vessels, thereby inhibiting tumor progression.[4][5] Assessing the in vivo activity of these inhibitors requires robust and quantifiable biomarkers.
Comparative Analysis of In Vivo Biomarkers
The in vivo activity of this compound can be assessed through a variety of biomarkers, which can be broadly categorized into imaging, circulating, and tissue-based markers. Each of these has distinct advantages and limitations.
Imaging Biomarkers
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a powerful non-invasive technique to assess tumor angiogenesis and the effects of anti-angiogenic therapies.[6][7] This method involves the administration of a contrast agent and rapid imaging to measure parameters related to blood flow, vessel permeability, and the volume of the extracellular, extravascular space.
Table 1: Comparison of DCE-MRI Parameters for Assessing VEGFR Inhibitor Activity
| Parameter | Description | Typical Change with VEGFR Inhibition | Advantages | Limitations |
| Ktrans | Volume transfer constant between blood plasma and extravascular, extracellular space. Reflects vessel permeability and blood flow. | Decrease | Non-invasive, provides functional information.[8] | Requires specialized equipment and analysis software. |
| ve | Fractional volume of the extravascular, extracellular space. | Variable | Provides information on tissue composition. | Less direct measure of acute vascular changes. |
| iAUC | Initial Area Under the Curve of the contrast enhancement curve. | Decrease | Simpler to calculate than pharmacokinetic parameters. | Less physiologically specific than Ktrans. |
Circulating Biomarkers
Circulating biomarkers are molecules that can be measured in blood plasma or serum, offering a minimally invasive approach to monitor treatment response.[9]
Table 2: Comparison of Circulating Biomarkers for Assessing VEGFR Inhibitor Activity
| Biomarker | Description | Typical Change with VEGFR Inhibition | Advantages | Limitations |
| Plasma VEGF-A | Vascular Endothelial Growth Factor A, the primary ligand for VEGFR-2. | Increase | Minimally invasive, reflects target engagement.[10][11] | Can be influenced by platelet release and other factors. |
| Soluble VEGFR-2 (sVEGFR-2) | The extracellular domain of VEGFR-2 shed into circulation. | Decrease | Reflects downregulation of the target receptor.[10] | Baseline levels can be low and variable. |
| Circulating Endothelial Cells (CECs) | Mature endothelial cells shed from the vessel wall into the bloodstream. | Decrease | May reflect a direct effect on vascular turnover. | Technically challenging to enumerate accurately. |
Tissue-Based Biomarkers
Tissue-based biomarkers involve the analysis of tumor biopsies to directly assess the biological effects of the inhibitor on the tumor microenvironment.
Table 3: Comparison of Tissue-Based Biomarkers for Assessing VEGFR Inhibitor Activity
| Biomarker | Description | Typical Change with VEGFR Inhibition | Advantages | Limitations |
| Microvessel Density (MVD) | Quantification of blood vessels within the tumor, often using CD31 staining. | Decrease | Direct measure of anti-angiogenic effect.[3] | Invasive, subject to sampling bias. |
| Phospho-VEGFR-2 (pVEGFR-2) | The activated, phosphorylated form of the VEGFR-2 receptor. | Decrease | Direct measure of target inhibition.[12] | Technically challenging due to labile nature of phosphorylation. |
| Hypoxia Markers (e.g., HIF-1α) | Proteins stabilized under low oxygen conditions. | Increase (initially) | Reflects the consequences of reduced blood supply. | Can be a transient effect. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to assess this compound activity, the following diagrams are provided.
Figure 1. Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Figure 2. General workflow for the in vivo assessment of VEGFR inhibitors.
Experimental Protocols
Dynamic Contrast-Enhanced MRI (DCE-MRI)
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it in an MRI-compatible cradle. Insert a tail-vein catheter for contrast agent administration.
-
Image Acquisition: Acquire pre-contrast T1-weighted images. Administer a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.
-
Dynamic Scanning: Immediately following contrast injection, acquire a series of T1-weighted images over time to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.[6][7]
-
Data Analysis: Use pharmacokinetic modeling software to analyze the signal intensity curves and derive parameters such as Ktrans, ve, and iAUC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma VEGF-A
-
Sample Collection: Collect whole blood from animals into EDTA-containing tubes. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
Assay Procedure: Use a commercially available human VEGF-A ELISA kit.[13][14][15]
-
Add standards and plasma samples to wells pre-coated with a capture antibody.
-
Incubate to allow VEGF-A to bind to the antibody.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: Generate a standard curve and determine the concentration of VEGF-A in the plasma samples.
Immunohistochemistry (IHC) for CD31 (Microvessel Density)
-
Tissue Preparation: Euthanize the animal and excise the tumor. Fix the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on positively charged slides.[3]
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block endogenous peroxidase activity.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Acquire images of the stained sections. Quantify microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.
Western Blot for Phospho-VEGFR-2
-
Tissue Lysis: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phospho-VEGFR-2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity and normalize to total VEGFR-2 or a loading control like β-actin.
Conclusion
The selection of biomarkers to assess the in vivo activity of this compound should be guided by the specific research question and the available resources. A multi-modal approach, combining non-invasive imaging with circulating and tissue-based biomarkers, will provide the most comprehensive understanding of the pharmacodynamic effects of this compound and its alternatives. The protocols and comparative data presented in this guide offer a framework for designing and executing robust in vivo studies for the evaluation of novel VEGFR inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 5. List of VEGF/VEGFR inhibitors - Drugs.com [drugs.com]
- 6. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Parameters of Dynamic Contrast-Enhanced MRI as Imaging Markers for Angiogenesis and Proliferation in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. eaglebio.com [eaglebio.com]
- 15. bmgrp.com [bmgrp.com]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. 2.6. CD31 immunohistochemistry staining [bio-protocol.org]
- 18. genomeme.ca [genomeme.ca]
Synergistic Potential of VEGFR Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling has emerged as a promising strategy in oncology. While VEGFR inhibitors can impede tumor growth by targeting angiogenesis, their combination with traditional chemotherapy presents an opportunity for synergistic anti-cancer effects. This guide provides a comparative overview of the synergistic potential of VEGFR tyrosine kinase inhibitors (TKIs) with common chemotherapeutic agents. Due to the limited availability of public data on "VEGFR-IN-1," this document will focus on a well-characterized and clinically relevant VEGFR TKI, Sunitinib , as a representative example to illustrate the principles of combination therapy. The experimental data and protocols presented are based on published preclinical studies involving Sunitinib and other relevant VEGFR TKIs.
Mechanism of Synergy: VEGFR Inhibition and Chemotherapy
The synergistic effect of combining VEGFR inhibitors with chemotherapy stems from multiple mechanisms of action that collectively enhance anti-tumor activity. Chemotherapy can induce vascular permeability and upregulate pro-angiogenic factors, which can be counteracted by VEGFR inhibition. Conversely, VEGFR inhibitors can "normalize" the tumor vasculature, improving the delivery and efficacy of chemotherapeutic agents to the tumor site. Furthermore, both agent types can independently induce apoptosis in tumor and endothelial cells, leading to a more potent combined effect.
Below is a diagram illustrating the key signaling pathways involved.
Caption: Combined effect of chemotherapy and VEGFR TKI on tumor cells.
Quantitative Data Summary: Sunitinib in Combination with Doxorubicin
The following table summarizes the in vitro cytotoxic effects of a Sunitinib analogue (EMAC4001) and Doxorubicin (DOX), alone and in combination, on triple-negative breast cancer (TNBC) cell lines. The data highlights the enhanced efficacy when both agents are used together, particularly in doxorubicin-resistant cells.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at fa=0.5 | Synergy Interpretation |
| MDA-MB-231 (WT) | EMAC4001 | 105.7 ± 18.5 | - | - |
| Doxorubicin | N/A | - | - | |
| MDA-MB-231 (DR) | EMAC4001 | 690.3 ± 158.9 | < 1 | Synergistic |
| Doxorubicin | N/A | - | - | |
| EMAC4001 + DOX (1:1) | N/A | < 1 | Synergistic |
Data adapted from a study on sunitinib analogues in triple-negative breast cancer[1]. (WT: Wild-Type, DR: Doxorubicin-Resistant, fa: fraction affected). A CI value < 1 indicates a synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the synergistic effects of VEGFR inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the combination therapy on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the VEGFR TKI, the chemotherapeutic agent, and their combination at a constant ratio. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect of the combination treatment can be determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the VEGFR TKI, chemotherapy, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in the VEGFR signaling pathway.
References
A Comparative Meta-Analysis of Preclinical Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of preclinical VEGFR inhibitors, supported by experimental data and detailed methodologies. As "VEGFR-IN-1" does not correspond to a specifically identified agent in the public domain, this analysis focuses on a selection of well-characterized, exemplary VEGFR inhibitors to offer a valuable comparative context for research and development in this domain.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis, making VEGFRs prime targets for cancer therapy. The two main receptors involved in tumor angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). While VEGFR-2 is considered the primary mediator of the mitogenic, chemotactic, and survival signals of VEGF in endothelial cells, VEGFR-1 is thought to have a more modulatory role, which can be both positive and negative in regulating angiogenesis. This guide delves into the comparative efficacy of several preclinical small-molecule inhibitors targeting these receptors.
Comparative Efficacy of Preclinical VEGFR Inhibitors
The inhibitory activity of small molecules against VEGFRs is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of well-studied VEGFR inhibitors against VEGFR-1, VEGFR-2, and other related kinases, providing a snapshot of their potency and selectivity.
| Compound | VEGFR-1 (IC50, nM) | VEGFR-2 (IC50, nM) | Other Kinases (IC50, nM) |
| Axitinib | 0.1 | 0.2 | PDGFRβ (1.6), c-Kit (1.7) |
| Motesanib (AMG-706) | 2 | 3 | VEGFR-3 (6), PDGFR (84), Kit (8) |
| Lenvatinib (E7080) | 22 | 4 | VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51) |
| Pazopanib | 10 | 30 | VEGFR-3 (47), PDGFRβ (84), c-Kit (140) |
| Cediranib (AZD2171) | 5 | <1 | VEGFR-3 (≤3), c-Kit (2), PDGFRβ (5) |
| Brivanib (BMS-540215) | - | 25 | FGFR-1 (147) |
| Cabozantinib (XL184) | 12 | 0.035 | c-Met (1.3), Ret (4), Kit (4.6) |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is a compilation from various sources for comparative purposes.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the characterization of VEGFR inhibitors.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific VEGFR kinase.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a recombinant substrate for the VEGFR kinase (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: Recombinant human VEGFR-1 or VEGFR-2 enzyme is added to the wells along with the test inhibitor at various concentrations and ATP to initiate the phosphorylation reaction. The reaction is typically incubated for 30-60 minutes at 30°C.
-
Detection: The plate is washed to remove ATP and non-bound reagents. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells and incubated to bind to the phosphorylated substrate.
-
Signal Generation: After another wash step, a chemiluminescent or colorimetric HRP substrate is added. The resulting signal is proportional to the amount of substrate phosphorylation.
-
Data Analysis: The signal intensity is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a VEGFR inhibitor on the proliferation of endothelial cells, which is a key cellular event in angiogenesis.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate in a low-serum medium and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with the test inhibitor at various concentrations in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Control wells include cells with VEGF-A alone (positive control) and cells in a basal medium without VEGF-A or inhibitor (negative control).
-
Incubation: The plate is incubated for 48-72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT, XTT). The reagent is added to the wells, and after a further incubation period, the absorbance or fluorescence is measured.
-
Data Analysis: The signal is proportional to the number of viable cells. The percentage of inhibition of VEGF-induced proliferation is calculated for each inhibitor concentration, and the IC50 value is determined as described for the kinase assay.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Simplified VEGFR Signaling Pathway.
Caption: Experimental Workflow for VEGFR Inhibitor.
Caption: Comparison of VEGFR Inhibitor Classes.
Safety Operating Guide
Navigating the Disposal of VEGFR-IN-1: A Guide to Safe and Compliant Practices
For researchers and laboratory professionals engaged in drug development, the proper disposal of chemical compounds like VEGFR-IN-1 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every compound are not always readily available, a framework of best practices for hazardous chemical waste provides a clear path forward. This guide synthesizes general procedures to ensure the safe and responsible management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, general safety precautions for similar chemical agents should be strictly followed. Always handle this compound with appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[1] In the event of skin or eye contact, rinse the affected area cautiously with water for several minutes.[1] For any significant exposure, seek immediate medical attention.[1]
Core Principles of Chemical Waste Disposal
The disposal of this compound, a tyrosine kinase inhibitor, falls under the regulations for hazardous chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. Key principles include:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved by carefully planning experiments to use only the necessary amount of the compound and reducing the scale of processes.[2]
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams like biological or radioactive waste.[2] It is often best practice to separate halogenated and non-halogenated solvent wastes.[2]
-
Proper Containment: All this compound waste, whether in solid or liquid form, must be collected in sturdy, leak-proof containers.[2][3] These containers should be kept closed when not in use.[3] For liquid waste, containers should not be filled beyond 80% capacity to prevent spillage.[3]
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific concentration.[3][4] The label should also include the name of the principal investigator and the laboratory room number.[4]
Step-by-Step Disposal Procedures
-
Identify and Collect Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated labware such as pipette tips and gloves, in a designated, properly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw-top cap.[3] Do not dispose of this waste down the sink or into any waterway.[1][2]
-
Sharps: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-proof sharps container.[2][3]
-
-
Container Management:
-
Arrange for Pickup and Disposal:
Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as concentration limits for different disposal routes, are not explicitly available in the provided search results. Disposal regulations are highly dependent on local, regional, and national guidelines. Therefore, it is crucial to consult with your institution's EHS department for specific quantitative requirements.
| Data Point | Value | Source |
| Maximum Fill Level for Liquid Waste Containers | 80% | [3] |
| Storage Time for Hazardous Waste Containers | Do not exceed 270 days (9 months) | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these established principles and procedural steps, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Personal protective equipment for handling VEGFR-IN-1
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the potent angiogenesis inhibitor, VEGFR-IN-1. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk. As potent kinase inhibitors require careful handling, a comprehensive approach to personal protection and containment is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when handling stock solutions. Gloves must be inspected before use and changed frequently. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be long-sleeved and resistant to chemical permeation. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a controlled environment to minimize exposure.
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All manipulations of this compound should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid generating dust.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Ensure all solutions are clearly labeled with the compound name, concentration, date, and your initials.
-
Decontamination: Following the procedure, decontaminate all surfaces, equipment, and reusable PPE with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), absorbent paper, and any other materials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
